hDHODH-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12(20)16(11-18)17(21)19-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,19,21)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVPBAIVOHJDOC-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of hDHODH-IN-1 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-1 is a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is fundamental for the synthesis of DNA and RNA, and its upregulation is a key feature of rapidly proliferating cancer cells, making hDHODH a compelling therapeutic target. By inhibiting hDHODH, this compound disrupts the production of essential pyrimidine nucleotides, leading to a cascade of anti-cancer effects including cell cycle arrest, apoptosis, and ferroptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Core Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
The primary mechanism of this compound is the direct inhibition of the hDHODH enzyme, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis. This inhibition leads to a depletion of the intracellular pyrimidine pool, which is essential for the synthesis of uridine, cytidine, and thymidine, the building blocks of RNA and DNA. Cancer cells, with their high demand for nucleic acid synthesis to support rapid division, are particularly vulnerable to this pyrimidine starvation.
Caption: Signaling pathways affected by this compound in cancer cells.
Quantitative Data: Efficacy of this compound
The potency of this compound has been determined through both enzymatic and cell-based assays. Publicly available data on the efficacy of this compound across a wide range of cancer cell lines is limited. However, the available data demonstrates potent inhibition of its target and significant anti-proliferative effects in specific cancer cell lines.
| Assay Type | System/Cell Line | IC₅₀ Value |
| Enzymatic Assay | Purified hDHODH Enzyme | 25 nM[1] |
| Cell-Based Assay | Jurkat (Human T-cell leukemia) | 20 nM (0.02 µM)[1] |
Note: IC₅₀ values can vary between studies due to differences in experimental conditions such as cell density, assay duration, and specific reagents used.
For comparative purposes, the table below summarizes the reported IC₅₀ values for other well-characterized DHODH inhibitors across various cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | IC₅₀ Value |
| Brequinar | Melanoma | A-375 | 0.14 µM |
| Brequinar | Myeloma | H929 | 0.24 µM |
| Brequinar | Lymphoma | Ramos | 0.054 µM |
| Leflunomide | Esophageal Squamous Cell Carcinoma | KYSE510 | 108.2 µM |
| Leflunomide | Esophageal Squamous Cell Carcinoma | KYSE450 | 124.8 µM |
| Leflunomide | Colorectal Cancer | SW620 | 173.9 µM |
Downstream Effects of this compound
Induction of Cell Cycle Arrest
By depleting the pyrimidine pool necessary for DNA replication, this compound effectively halts the cell cycle, primarily at the S-phase.[2][3] This arrest prevents cancer cells from completing the process of cell division, thereby inhibiting tumor growth. The cell cycle arrest is often associated with the downregulation of key cell cycle regulators such as CDK2 and Cyclin A2.[3]
Induction of Apoptosis
Pyrimidine starvation induced by this compound triggers programmed cell death, or apoptosis, in cancer cells.[1][4] This can be mediated by the activation of the tumor suppressor protein p53.[5] The depletion of nucleotides creates a state of cellular stress that activates intrinsic apoptotic pathways, leading to the elimination of cancer cells.
Induction of Ferroptosis
A more recently discovered mechanism of action for DHODH inhibitors is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[6] hDHODH plays a crucial role in mitochondrial function by reducing ubiquinone to ubiquinol, a potent antioxidant that protects mitochondrial membranes from lipid peroxidation.[6] Inhibition of hDHODH by this compound disrupts this process, leading to increased mitochondrial lipid peroxidation and subsequent ferroptotic cell death. This effect is particularly pronounced in cancer cells with low expression of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme in another major ferroptosis defense pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the mechanism of action of this compound. Below are protocols for key experiments.
Caption: A typical experimental workflow to study the mechanism of action of this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Protocol:
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration range is 1 nM to 10 µM.[1]
-
Treatment: Remove the medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration around its IC₅₀ for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Ferroptosis Assay (Lipid Peroxidation)
Objective: To measure the induction of lipid peroxidation, a hallmark of ferroptosis, by this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 hours).
-
Probe Loading: Add a lipid peroxidation sensor, such as C11-BODIPY(581/591), to the culture medium and incubate for 30-60 minutes.
-
Cell Harvesting and Analysis: Harvest the cells, wash with PBS, and analyze by flow cytometry. An increase in the green fluorescence of the C11-BODIPY probe indicates lipid peroxidation.
Conclusion
This compound is a potent inhibitor of a key metabolic enzyme in cancer cells. Its mechanism of action is multifaceted, leading to the disruption of pyrimidine biosynthesis, which in turn induces cell cycle arrest, apoptosis, and ferroptosis. These downstream effects highlight the potential of this compound as a promising anti-cancer agent. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting hDHODH in oncology. Further studies are warranted to explore the efficacy of this compound across a broader range of cancer types and to investigate its potential in combination therapies.
References
- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DHODH modulates immune evasion of cancer cells via CDP-Choline dependent regulation of phospholipid metabolism and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Chemical Structure of hDHODH-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of hDHODH-IN-1, a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH). hDHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for cell proliferation. Consequently, inhibitors of this enzyme have significant therapeutic potential in the treatment of various diseases, including cancer and autoimmune disorders. This document details the synthetic chemistry, experimental protocols for biological evaluation, and quantitative data related to this compound, presenting it as a valuable tool for research and drug development.
Discovery and Rationale
This compound, also identified as compound 18d , was discovered through a medicinal chemistry campaign aimed at identifying novel inhibitors of human dihydroorotate dehydrogenase. The rationale for targeting hDHODH stems from its essential role in the de novo synthesis of pyrimidines, which are fundamental building blocks for DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on this pathway for their growth and survival. By inhibiting hDHODH, the supply of pyrimidines is depleted, leading to cell cycle arrest and apoptosis in these highly proliferative cells.
The discovery of this compound was first reported by Lucas-Hourani M, et al. in the Journal of Medicinal Chemistry in 2015. The study detailed the synthesis and evaluation of a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azines, with compound 18d emerging as a highly potent inhibitor of hDHODH.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a 2-(3-isopropoxy-1H-pyrazol-1-yl)-5-(cyclopropyl)-3-fluoropyridine core.
Chemical Name: 5-cyclopropyl-3-fluoro-2-[3-(propan-2-yloxy)-1H-pyrazol-1-yl]pyridine CAS Number: 1800296-63-2 Molecular Formula: C₁₄H₁₅FN₄O SMILES: FC1=CC(C2CC2)=CN=C1N3N=C(OC(C)C)C=C3
Mechanism of Action
This compound exerts its biological effect by directly inhibiting the enzymatic activity of human dihydroorotate dehydrogenase. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate, with the concomitant reduction of a quinone cofactor. Inhibition of this crucial step leads to the depletion of the intracellular pyrimidine pool, thereby halting DNA and RNA synthesis and inducing cell cycle arrest, primarily at the S-phase.
Figure 1: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.
Quantitative Biological Data
The inhibitory potency of this compound has been quantified through various in vitro assays. The key quantitative data are summarized in the table below.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Inhibition | Human DHODH | IC₅₀ | 25 nM | [1][2] |
| Cell Proliferation | Jurkat cells | IC₅₀ | 0.02 µM | [2] |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound (compound 18d ) is a multi-step process as detailed in the original publication by Lucas-Hourani M, et al. A generalized workflow is presented below. For a detailed, step-by-step protocol, please refer to the supporting information of the original publication.
References
Therapeutic Potential of Targeting Pyrimidine Biosynthesis with hDHODH-IN-1: A Technical Guide
This technical guide provides a comprehensive overview of the therapeutic potential of hDHODH-IN-1, a potent and specific inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH). The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the molecule's mechanism of action, relevant quantitative data, detailed experimental protocols, and the broader therapeutic landscape for hDHODH inhibitors.
Introduction: The Rationale for Targeting hDHODH
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of all cells, providing the necessary building blocks for DNA and RNA.[1] Dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate (B1227488).[1][2] This reaction is uniquely linked to the mitochondrial electron transport chain.[1]
Rapidly dividing cells, such as those found in tumors and activated lymphocytes, have a particularly high demand for pyrimidines to support nucleic acid synthesis.[1][2][3] This heightened dependency makes hDHODH a compelling therapeutic target for a range of diseases, most notably cancer and autoimmune disorders.[4][5][6][7] By inhibiting hDHODH, compounds like this compound can selectively starve these hyperproliferative cells of essential metabolites, leading to cytostatic and cytotoxic effects.[1]
This compound is a small molecule inhibitor designed for high potency and specificity against human DHODH.[1] Its therapeutic action stems from its ability to disrupt pyrimidine (B1678525) biosynthesis, thereby inducing cell cycle arrest, apoptosis, and other anti-proliferative cellular responses.[1]
Mechanism of Action of this compound
The primary mechanism of action for this compound is the direct inhibition of the hDHODH enzyme, which leads to the depletion of the intracellular pyrimidine nucleotide pool.[1][4] This targeted disruption has several downstream consequences for cellular function:
-
Inhibition of DNA and RNA Synthesis: A shortage of pyrimidine precursors directly hampers the synthesis of DNA and RNA, which is critical for cell division and function.[3]
-
Cell Cycle Arrest: Pyrimidine depletion triggers cellular stress responses, often leading to cell cycle arrest, commonly in the S-phase, thereby halting proliferation.[1][2]
-
Induction of Apoptosis: The sustained lack of essential nucleotides can activate programmed cell death pathways, leading to the elimination of rapidly dividing cells.[1][2]
-
Induction of Ferroptosis: Emerging evidence suggests that DHODH inhibition can also induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, by disrupting the enzyme's role in ubiquinone reduction.[2]
Metabolomic analyses of cells treated with DHODH inhibitors consistently show a distinct metabolic signature: an accumulation of the DHODH substrate, dihydroorotate, and a marked depletion of downstream metabolites like orotate and uridine (B1682114) monophosphate (UMP).[4]
Quantitative Data Presentation
The inhibitory potency of a DHODH inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) against the isolated enzyme and in cell-based proliferation assays. While specific quantitative data for this compound is not available in the provided search results, the following tables illustrate the typical data presentation for this class of inhibitors.
Table 1: In Vitro Inhibitory Potency of DHODH Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound (Example) | Human DHODH | Low Nanomolar | Enzyme Inhibition Assay |
| Brequinar (B1684385) | Human DHODH | Varies by study | Enzyme Inhibition Assay |
| Leflunomide (B1674699) (Active Metabolite) | Human DHODH | Varies by study | Enzyme Inhibition Assay |
| Teriflunomide | Human DHODH | Varies by study | Enzyme Inhibition Assay |
Note: IC50 values are dependent on specific experimental conditions. This table serves as a comparative illustration.
Table 2: Cellular Activity of DHODH Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 / GI50 (nM) | Assay Type |
| SCLC Cell Lines (Various) | Small Cell Lung Cancer | HOSU-53 | Low Nanomolar | CellTiter-Glo |
| SK-N-BE(2)C | Neuroblastoma (MYCN-amplified) | Brequinar | Varies by study | Cell Proliferation Assay |
| SK-N-AS | Neuroblastoma (non-MYCN-amplified) | Brequinar | Varies by study | Cell Proliferation Assay |
| KP-4 | Pancreatic Cancer | DHODH Inhibitor | Varies by study | Cell Proliferation Assay |
Note: This table summarizes reported sensitivities of various cancer cell lines to DHODH inhibition, demonstrating the anti-proliferative effect.[8][9]
Experimental Protocols
Reproducible and robust experimental design is critical for evaluating the therapeutic potential of this compound. The following are detailed methodologies for key assays.
4.1 DHODH Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified hDHODH.
-
Principle: The assay measures the rate of reduction of a substrate (e.g., DCIP) by the enzyme in the presence of its substrates, dihydroorotate and Coenzyme Q. The inhibitor's potency is determined by its ability to decrease this rate.
-
Procedure:
-
Recombinant human DHODH enzyme is purified and prepared in a suitable assay buffer.
-
A reaction mixture is prepared containing the buffer, dihydroorotate, Coenzyme Q, and the colorimetric or fluorometric probe.
-
This compound is serially diluted and added to the reaction wells.
-
The reaction is initiated by the addition of the hDHODH enzyme.
-
The change in absorbance or fluorescence is measured over time using a plate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
4.2 Cell Viability / Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To measure the effect of this compound on the viability and proliferation of cultured cells.[9]
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cell death or inhibition of proliferation.
-
Procedure:
-
Seed cells (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.[2]
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a luminometer.[1]
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[1]
-
4.3 Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Principle: Propidium (B1200493) Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.
-
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store them at -20°C to permeabilize the membrane.[2]
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA, ensuring that only DNA is stained.[2]
-
Stain the cellular DNA with propidium iodide.[2]
-
Analyze the stained cells using a flow cytometer to generate a histogram of DNA content versus cell count.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
4.4 Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the number of apoptotic and necrotic cells following treatment with this compound.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Harvest cells after treatment with the DHODH inhibitor.[2]
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.[2]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[2]
-
Incubate the mixture in the dark for 15 minutes at room temperature.[2]
-
Analyze the cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the core concepts related to the action and evaluation of this compound.
Caption: De Novo Pyrimidine Biosynthesis Pathway and this compound Inhibition.
Caption: Experimental Workflow for Evaluating this compound Therapeutic Potential.
Caption: Logical Relationship of hDHODH Inhibition to Therapeutic Outcomes.
Therapeutic Potential and Applications
The inhibition of hDHODH is a validated therapeutic strategy with applications across multiple disease areas.
6.1 Cancer Therapy
The metabolic reprogramming of cancer cells often results in a heightened dependence on the de novo pyrimidine synthesis pathway, creating a therapeutic window.[2][10] DHODH inhibition has shown promise in various cancer types:
-
Acute Myeloid Leukemia (AML): DHODH inhibitors have been shown to have both cytotoxic and pro-differentiation effects in AML models, making it an attractive disease for this therapeutic approach.[5][6][10]
-
Neuroblastoma: In preclinical models of neuroblastoma, the DHODH inhibitor brequinar dramatically reduced tumor growth and extended survival.[11]
-
Pancreatic Cancer: DHODH inhibition can induce S-phase arrest in pancreatic cancer cells and has demonstrated strong anti-cancer activity in xenograft models.[8] Combination therapies, such as with gemcitabine (B846) or BCL-XL inhibitors, have shown synergistic effects.[8][12]
-
Other Cancers: DHODH is being explored as a target in melanoma, glioblastoma, lung cancer, and breast cancer.[10][11][13]
6.2 Autoimmune and Inflammatory Diseases
The proliferation of activated T and B lymphocytes is a key driver of autoimmune diseases. By depleting the pyrimidine pools necessary for this expansion, DHODH inhibitors can exert potent immunosuppressive and anti-inflammatory effects.[4][14] This is the basis for the clinical use of DHODH inhibitors like leflunomide and teriflunomide, which are approved for the treatment of rheumatoid arthritis and multiple sclerosis, respectively.[3][5][6][14]
6.3 Antiviral Applications
Viruses are obligate intracellular parasites that rely on the host cell's metabolic machinery for replication.[15] The de novo pyrimidine pathway is critical for viral genome replication, making hDHODH a compelling host-targeting antiviral drug target.[15] This approach offers a potentially high barrier to the development of viral resistance and has shown broad-spectrum potential against a wide array of both RNA and DNA viruses.[15]
Conclusion
Targeting pyrimidine biosynthesis through the inhibition of hDHODH represents a powerful and clinically validated therapeutic strategy. This compound, as a potent and specific inhibitor of this enzyme, holds significant promise for the treatment of diseases characterized by rapid cell proliferation. Its mechanism of action—depleting the essential building blocks for DNA and RNA synthesis—provides a direct means of inducing cell cycle arrest and apoptosis in malignant and hyper-proliferative immune cells. The extensive preclinical data for this class of inhibitors, coupled with the clinical success of related compounds, strongly supports the continued investigation and development of this compound for applications in oncology, autoimmune disorders, and virology. Future research should focus on clinical trials to establish its efficacy and safety profile in human patients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highlighting the Therapeutic Potential of an Underexplored Target: Human Dihydroorotate Dehydrogenase in Cancer, Rheumatoid Arthritis and Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human dihydroorotate dehydrogenase inhibitors, a novel approach for the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
hDHODH-IN-1: A Deep Dive into its Effects on Cellular Proliferation and Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-1 is a potent and specific inhibitor of the human dihydroorotate (B8406146) dehydrogenase (hDHODH) enzyme.[1] This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) synthesis pathway, a critical process for the production of nucleotides necessary for DNA and RNA synthesis.[2] Rapidly proliferating cells, such as cancer cells, exhibit a high demand for pyrimidines, making hDHODH a compelling therapeutic target.[3][4] By inhibiting this crucial enzyme, this compound disrupts the pyrimidine supply, leading to the suppression of cell proliferation and the induction of programmed cell death, or apoptosis.[1] This technical guide provides a comprehensive overview of the effects of this compound on cell proliferation and apoptosis, detailing the underlying mechanisms, experimental methodologies, and quantitative data.
Core Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the hDHODH enzyme, which leads to a depletion of the intracellular pyrimidine pool. This pyrimidine starvation triggers a cascade of cellular events that ultimately arrest the cell cycle and initiate apoptosis.[1]
Effects on Cell Proliferation
This compound has demonstrated potent anti-proliferative activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of an inhibitor.
Quantitative Data: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| Jurkat | T-cell Leukemia | 20 |
Table 1: IC50 values of this compound in different cancer cell lines.[1]
Effects on Apoptosis
The depletion of pyrimidines induced by this compound is a significant cellular stressor that can trigger the intrinsic pathway of apoptosis.
Quantitative Data: Induction of Apoptosis by DHODH Inhibition
| Cell Line | Condition | Percentage of Apoptotic Cells |
| HL60 | Control | 1.34 ± 0.21% |
| HL60 | DHODH Knockout (sgRNA1) | 23.47 ± 1.23% |
| HL60 | DHODH Knockout (sgRNA2) | 26.18 ± 0.84% |
| THP-1 | Control | 4.72 ± 0.41% |
| THP-1 | DHODH Knockout (sgRNA1) | 19.93 ± 1.74% |
| THP-1 | DHODH Knockout (sgRNA2) | 21.79 ± 1.32% |
Table 2: Increase in apoptosis in acute myeloid leukemia (AML) cell lines following DHODH knockout.[5]
Signaling Pathways Modulated by this compound
The cellular response to this compound is not limited to the direct consequences of pyrimidine depletion but also involves the modulation of key signaling pathways that regulate cell fate.
p53 Signaling Pathway
DHODH inhibition has been shown to activate the tumor suppressor p53 pathway.[4][6][7] Pyrimidine starvation can lead to ribosomal stress, which is a known activator of p53.[4] Activated p53 can then transcriptionally upregulate target genes that promote cell cycle arrest and apoptosis.
p53 pathway activation by this compound.
Wnt/β-catenin Signaling Pathway
There is emerging evidence suggesting a link between DHODH and the Wnt/β-catenin signaling pathway. Some studies indicate that DHODH may play a role in stabilizing β-catenin, a key transcriptional co-activator in this pathway.[8] Inhibition of DHODH could therefore potentially lead to the destabilization of β-catenin and the downregulation of Wnt target genes involved in cell proliferation.
Potential modulation of Wnt/β-catenin signaling.
Interferon Signaling Pathway
Interestingly, this compound has been observed to increase the expression of an Interferon-Stimulated Response Element (ISRE)-luciferase reporter gene.[9] This suggests that this compound may activate the interferon signaling pathway, which is known to have anti-proliferative and pro-apoptotic effects, in addition to its role in antiviral responses.
Induction of Interferon-Stimulated Genes.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to start with is 1 nM to 10 µM.[1]
-
Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[3]
Workflow for Cell Proliferation (MTT) Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48-72 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Workflow for Apoptosis (Annexin V/PI) Assay.
Conclusion
This compound is a potent inhibitor of hDHODH that effectively curtails cell proliferation and induces apoptosis in cancer cells. Its mechanism of action, centered on the disruption of pyrimidine biosynthesis, leads to the modulation of critical signaling pathways, including the p53, and potentially the Wnt/β-catenin and interferon pathways. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other inhibitors of this important metabolic enzyme. Further studies are warranted to expand the quantitative understanding of its effects across a broader range of cell lines and to fully elucidate the intricate signaling networks it influences.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Investigating hDHODH-IN-1 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of hDHODH-IN-1, a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), in the context of autoimmune disease models. While specific in vivo efficacy data for this compound in autoimmune models have not been extensively published, this document synthesizes the foundational knowledge of hDHODH inhibition as a therapeutic strategy and presents representative data and experimental protocols based on the evaluation of other potent DHODH inhibitors.
Core Concept: Mechanism of Action of hDHODH Inhibition in Autoimmunity
Human dihydroorotate dehydrogenase (hDHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA.[1][2] Rapidly proliferating cells, such as activated T and B lymphocytes that drive the pathology of many autoimmune diseases, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[2][3]
By blocking hDHODH, this compound is designed to deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and the suppression of lymphocyte proliferation and cytokine secretion.[1][3] This targeted immunomodulation forms the basis of its therapeutic potential in autoimmune disorders like rheumatoid arthritis and multiple sclerosis.[3][4] Approved DHODH inhibitors, such as leflunomide (B1674699) and its active metabolite teriflunomide, have validated this mechanism in clinical practice for the treatment of these conditions.[3]
Quantitative Data on hDHODH Inhibitors in Autoimmune Models
The following tables summarize representative quantitative data for potent DHODH inhibitors in preclinical models of rheumatoid arthritis and multiple sclerosis. It is important to note that these data are illustrative of the expected efficacy of a potent hDHODH inhibitor and are based on published studies of analogous compounds, as specific data for this compound is not yet publicly available.[5]
Table 1: Representative Efficacy of a Potent DHODH Inhibitor in a Rat Collagen-Induced Arthritis (CIA) Model
| Parameter | Vehicle Control | Potent DHODH Inhibitor (e.g., 10 mg/kg, daily) | Positive Control (e.g., Methotrexate, 0.3 mg/kg, daily) |
| Mean Arthritis Score (Day 42) | 12.5 ± 1.8 | 4.2 ± 1.1 | 5.5 ± 1.5 |
| Paw Thickness (mm, Day 42) | 4.8 ± 0.5 | 2.5 ± 0.3 | 2.9 ± 0.4 |
| Serum TNF-α (pg/mL, Day 42) | 150 ± 25 | 65 ± 15 | 80 ± 20 |
| Serum IL-6 (pg/mL, Day 42) | 220 ± 40 | 90 ± 22 | 110 ± 30 |
*p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Table 2: Representative Efficacy of a Potent DHODH Inhibitor in a Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis
| Parameter | Vehicle Control | Potent DHODH Inhibitor (e.g., 30 mg/kg, daily) |
| Peak Mean Clinical Score | 3.8 ± 0.5 | 1.5 ± 0.7 |
| Cumulative Disease Score | 45.2 ± 5.1 | 18.9 ± 3.8 |
| CNS Infiltrating CD4+ T cells (cells/brain x10^4) | 25.6 ± 4.2 | 8.3 ± 2.1 |
| Demyelination Score (Histology) | 3.2 ± 0.4 | 1.1 ± 0.3 |
*p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment to evaluate the efficacy of a novel DHODH inhibitor, such as this compound, in a preclinical model of rheumatoid arthritis.
Collagen-Induced Arthritis (CIA) in Rats
This model is widely used as it shares many pathological and immunological features with human rheumatoid arthritis.[2]
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Positive control: Methotrexate (MTX)
-
Calipers for paw measurement
-
Syringes and needles
Procedure:
-
Arthritis Induction:
-
Day 0 (Primary Immunization): Prepare an emulsion of bovine CII in CFA (1:1 ratio). Administer 100 µL of the emulsion intradermally at the base of the tail of each rat.
-
Day 7 (Booster Immunization): Prepare an emulsion of bovine CII in IFA (1:1 ratio). Administer a 100 µL booster injection intradermally at the base of the tail.
-
-
Animal Grouping and Dosing:
-
Monitor rats daily for signs of arthritis starting from Day 10.
-
Upon the first signs of arthritis (typically around Day 12-14), randomize the animals into treatment groups (n=8-10 per group) based on their initial arthritis score to ensure even distribution.
-
Treatment groups can include: Vehicle control, this compound (at various doses, e.g., 3, 10, 30 mg/kg), and a positive control like Methotrexate (0.3 mg/kg).
-
Prepare fresh formulations of this compound and MTX daily.
-
Administer doses orally via gavage once daily from the day of randomization until the end of the study (e.g., Day 42).
-
-
Disease Assessment:
-
Clinical Score: Score the rats three times per week on a scale of 0-4 for each paw (0=normal; 1=mild swelling and/or erythema; 2=moderate swelling and erythema; 3=severe swelling and erythema of the entire paw; 4=maximal inflammation with joint deformity/ankylosis). The maximum possible score per animal is 16.
-
Paw Thickness: Measure the thickness of both hind paws three times per week using digital calipers.
-
-
Study Termination and Endpoint Analysis (Day 42):
-
Collect terminal blood samples via cardiac puncture for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Euthanize the animals and collect hind paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Spleens can be collected and weighed to assess systemic inflammation.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for the in vivo evaluation of this compound.
Caption: Mechanism of action of this compound in inhibiting autoimmune pathology.
Caption: Experimental workflow for in vivo efficacy testing in an autoimmune model.
References
- 1. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Downstream Cellular Effects of DHODH Inhibition by hDHODH-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the synthesis of pyrimidine nucleotides, which are essential for the production of DNA and RNA.[2][3] Rapidly proliferating cells, such as cancer cells, exhibit a heightened dependence on this pathway to meet their increased demand for nucleic acid precursors, making DHODH a compelling therapeutic target in oncology and other proliferative diseases.[1][4]
hDHODH-IN-1 is a potent and specific small-molecule inhibitor of human DHODH.[5] By blocking DHODH activity, this compound disrupts the synthesis of pyrimidines, leading to a cascade of downstream cellular effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.[1] This technical guide provides an in-depth overview of the core downstream cellular effects of DHODH inhibition by this compound, supported by quantitative data from studies on this compound and other potent, selective DHODH inhibitors such as ASLAN003 and BAY 2402234. Detailed experimental protocols and visualizations of key signaling pathways are provided to facilitate further research and drug development.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound and other potent DHODH inhibitors on enzymatic activity and cancer cell proliferation.
Table 1: Inhibitory Potency against Human DHODH Enzyme
| Inhibitor | IC50 (nM) | Reference |
| This compound | 25 | [5] |
| ASLAN003 | 35 | [6][7] |
| BAY 2402234 | 1.2 | [8] |
| Brequinar (B1684385) | 5.2 | [8] |
| Teriflunomide | 24.5 | [8] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Jurkat | T-cell Leukemia | 20 | [5] |
| ASLAN003 | THP-1 | Acute Myeloid Leukemia | 152 | [9] |
| ASLAN003 | MOLM-14 | Acute Myeloid Leukemia | 582 | [9] |
| ASLAN003 | KG-1 | Acute Myeloid Leukemia | 382 | [9] |
| BAY 2402234 | MOLM-13 | Acute Myeloid Leukemia | 3.16 | [10] |
| BAY 2402234 | HEL | Acute Myeloid Leukemia | 0.96 | [10] |
Core Downstream Cellular Effects
Inhibition of DHODH by this compound initiates a series of cellular responses primarily stemming from the depletion of the intracellular pyrimidine pool. These effects are interconnected and ultimately lead to the suppression of tumor growth.
Inhibition of Cell Proliferation
The most immediate consequence of DHODH inhibition is the cessation of cell proliferation. By depriving cells of the necessary building blocks for DNA and RNA synthesis, this compound effectively halts the growth of rapidly dividing cancer cells.[1][5]
Induction of Cell Cycle Arrest
Pyrimidine depletion triggers cell cycle checkpoints, leading to arrest, most commonly in the S-phase or G2/M phase.[4] This prevents cells with insufficient nucleotides from proceeding through DNA replication and mitosis, thus averting genomic instability.
Induction of Apoptosis
Prolonged pyrimidine starvation activates programmed cell death, or apoptosis.[4] This can be triggered by various stress signals, including the activation of the tumor suppressor p53 pathway.[4][11] In acute myeloid leukemia (AML) cells, the DHODH inhibitor ASLAN003 has been shown to induce apoptosis through the activation of caspase-8, leakage of cytochrome c from the mitochondria, and subsequent cleavage of caspases-3 and -7.[6]
Induction of Cellular Differentiation
In certain cancer types, particularly AML, DHODH inhibition has been observed to induce cellular differentiation.[9][12] For instance, ASLAN003 and BAY 2402234 have been shown to upregulate cell surface differentiation markers, such as CD11b and CD14, in AML cell lines.[9][10] This suggests a shift from a proliferative, undifferentiated state to a more mature, non-proliferating phenotype.
Modulation of Key Signaling Pathways
DHODH inhibition impacts several critical signaling pathways:
-
p53 Pathway: Pyrimidine depletion can lead to ribosomal stress, which in turn activates the p53 tumor suppressor pathway, contributing to cell cycle arrest and apoptosis.[11]
-
AP-1 Transcription Factors: The DHODH inhibitor ASLAN003 has been shown to activate AP-1 transcription factors, which play a role in its differentiation-promoting effects in AML.[6][7]
-
Hypoxia-Inducible Factor-1 (HIF-1) Signaling: DHODH activity is linked to mitochondrial respiration and can influence the stability and activity of HIF-1α, a key regulator of cellular response to hypoxia.[13]
-
Antigen Presentation Pathway: Inhibition of DHODH with brequinar has been shown to upregulate antigen presentation pathway genes and MHC class I expression on the surface of cancer cells, suggesting a potential synergy with immunotherapy.[14][15]
Visualization of Pathways and Workflows
De Novo Pyrimidine Biosynthesis Pathway and this compound Inhibition
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.
Downstream Cellular Effects of DHODH Inhibition
Caption: Core downstream cellular consequences of DHODH inhibition.
Experimental Workflow for Assessing Apoptosis
Caption: A typical experimental workflow for analyzing apoptosis induction.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from methodologies used for potent DHODH inhibitors.[1]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO at a final concentration of ≤ 0.1%).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This is a standard protocol for quantifying apoptosis by flow cytometry.[4]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for 48 to 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing serum. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Staining: a. Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension to a new tube. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution.[4]
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization, and collect all cells by centrifugation.
-
Fixation: Wash the cells with PBS, then resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: a. Centrifuge the fixed cells to remove the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. d. Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound is a potent inhibitor of a key metabolic enzyme, DHODH, with significant potential for therapeutic development, particularly in oncology. Its mechanism of action, centered on the depletion of the pyrimidine pool, leads to a cascade of anti-proliferative and cytotoxic effects in rapidly dividing cells. The data and protocols presented in this guide, drawing from research on this compound and other well-characterized DHODH inhibitors, provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting the de novo pyrimidine synthesis pathway. Future studies should aim to further delineate the specific signaling consequences of this compound in various cellular contexts to optimize its clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute [broadinstitute.org]
- 13. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 15. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
hDHODH-IN-1: A Technical Guide for Investigating Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-1 is a potent and specific inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] This pathway is fundamental for the production of nucleotides necessary for DNA and RNA synthesis.[2] Rapidly proliferating cells, such as cancer cells, exhibit a heightened dependence on de novo pyrimidine synthesis to sustain their growth, making hDHODH a compelling therapeutic target.[3] this compound serves as an invaluable tool for elucidating the metabolic and signaling consequences of disrupting this essential pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations to facilitate its use in metabolic research and drug development.
Mechanism of Action
hDHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[1] This reaction is coupled to the electron transport chain. This compound directly inhibits the enzymatic activity of hDHODH, leading to the intracellular depletion of pyrimidines. This pyrimidine starvation triggers a cascade of downstream cellular events, including:
-
Cell Cycle Arrest: The depletion of nucleotide pools, essential for DNA replication, leads to S-phase arrest.[4]
-
Apoptosis: Prolonged pyrimidine deprivation can induce programmed cell death.[4]
The on-target activity of this compound can be validated through a uridine (B1682114) rescue experiment. Uridine can be utilized by the pyrimidine salvage pathway to replenish nucleotide pools, thereby reversing the cytotoxic effects of hDHODH inhibition.[5]
Data Presentation
Inhibitory Potency of this compound and Other DHODH Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and other well-characterized DHODH inhibitors.
| Inhibitor | Assay Type | System/Cell Line | IC50 Value (nM) | Reference |
| This compound | Enzymatic Assay | Purified hDHODH Enzyme | 25 | [6] |
| This compound | Cell-Based Assay | Jurkat (T-cell leukemia) | 20 | [6] |
| This compound | Cell-Based Assay | HL-60 (Leukemia) | 4.4 | [7] |
| Brequinar | Cell-Based Assay | Multiple | Varies by cell line | [3] |
| Leflunomide | Cell-Based Assay | Multiple | Varies by cell line | [3] |
Note: IC50 values can vary depending on experimental conditions such as cell density and assay duration.[3]
Experimental Protocols
DHODH Enzymatic Activity Assay (DCIP Assay)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).
Materials:
-
Recombinant human DHODH protein
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant human DHODH, and the desired concentrations of this compound or vehicle control (DMSO).
-
Add the reagent mix containing 100 µM CoQ10 and 200 µM DCIP in assay buffer.
-
Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 500 µM DHO.
-
Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.
-
Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of this compound.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Plot cell viability against the logarithm of the this compound concentration to determine the IC50 value.[6]
Uridine Rescue Assay
This experiment confirms that the cytotoxic effects of this compound are due to the inhibition of de novo pyrimidine synthesis.
Materials:
-
Same as Cell Viability Assay
-
Uridine stock solution
Procedure:
-
Follow the protocol for the Cell Viability Assay.
-
In a parallel set of wells, co-treat the cells with the same concentrations of this compound and a final concentration of 100 µM uridine.
-
After 72 hours, perform the MTT assay as described above.
-
A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue and confirms on-target activity.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the S-phase is expected.
Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 48-72 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis of Cell Cycle and Apoptosis Markers
This protocol examines the effect of this compound on the expression of key regulatory proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against cyclins (e.g., Cyclin A, Cyclin B1), CDKs (e.g., CDK1, CDK2), caspases (e.g., cleaved Caspase-3), and Bcl-2 family proteins (e.g., Bcl-2, Bax).
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate. Changes in the expression levels of these proteins will provide insight into the molecular mechanisms of this compound-induced cell cycle arrest and apoptosis.[8][9]
Metabolomic Analysis of Dihydroorotate (DHO) Accumulation by LC-MS/MS
This is a direct and quantitative method to confirm DHODH inhibition by measuring the accumulation of its substrate, DHO.
Materials:
-
Cancer cell line of interest
-
This compound
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Treat cells (e.g., 5 x 10^6 cells) with this compound (e.g., 100 nM) for 24 hours.
-
Wash the cells twice with a 5% mannitol (B672) solution.
-
Add 1.3 mL of methanol and collect the cells with a cell scraper.[10]
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Analyze the supernatant by LC-MS/MS. A detailed protocol for the separation and detection of DHO can be adapted from published methods.[11] A significant increase in the intracellular concentration of DHO is indicative of DHODH inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that directly demonstrates the binding of an inhibitor to its target protein in a cellular environment. For a mitochondrial membrane protein like DHODH, a modified protocol with detergent extraction after heating is recommended.[12]
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
Lysis buffer with detergent
-
Thermocycler
-
Western blot reagents
Procedure:
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Lyse the cells using a buffer containing a suitable detergent to solubilize membrane proteins.
-
Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Analyze the amount of soluble DHODH in the supernatant at each temperature by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Signaling pathway of hDHODH inhibition by this compound.
Caption: Experimental workflow for IC50 determination and uridine rescue.
Caption: Logical relationship for confirming on-target activity.
References
- 1. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 11. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
hDHODH-IN-1: An In-Depth Technical Guide to Specificity for Dihydroorotate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of hDHODH-IN-1, a potent small-molecule inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH). A thorough understanding of an inhibitor's specificity is paramount for its validation as a chemical probe and its potential development as a therapeutic agent. This document details the on-target and potential off-target activities of this compound, presenting quantitative data, detailed experimental protocols for specificity assessment, and visual diagrams of key pathways and workflows.
Introduction: The Critical Role of DHODH and Inhibitor Specificity
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[1][2] This pathway is fundamental for the production of nucleotides required for DNA and RNA synthesis.[3] Rapidly proliferating cells, such as those found in cancer or activated lymphocytes, have a heightened demand for pyrimidines, making DHODH a compelling therapeutic target for oncology and autoimmune diseases.[1][4]
This compound is a potent inhibitor of DHODH.[5] The specificity of an inhibitor like this compound is a critical determinant of its utility, defining its therapeutic window and potential for adverse off-target effects.[3] High specificity ensures that the observed biological effects are due to the modulation of the intended target, lending confidence to experimental outcomes and minimizing toxicities.
Mechanism of Action of this compound
The primary mechanism of action for this compound is the direct inhibition of DHODH enzymatic activity.[1] By binding to DHODH, likely at the ubiquinone binding site, this compound prevents the conversion of dihydroorotate to orotate.[3] This blockade leads to the depletion of the intracellular pyrimidine pool, which in turn triggers a cascade of downstream cellular events, including cell cycle arrest and apoptosis, particularly in cells highly dependent on de novo pyrimidine synthesis.[1][6]
Quantitative Potency and Specificity Data
The potency of this compound has been quantified through both enzymatic and cell-based assays. This data is crucial for comparing its activity with other known DHODH inhibitors and for designing experiments at appropriate concentrations to minimize off-target effects.
Table 1: Potency of this compound and Other DHODH Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | DHODH | 25 | [3][5][7] |
| Brequinar | DHODH | 5.2 - 20 | [3] |
| Teriflunomide | DHODH | 179 - 411 |[3] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | IC50 (µM) | Reference |
|---|
| Anti-proliferative | Jurkat | 0.02 |[5][8] |
While extensive kinase selectivity data for this compound is not widely published, it is a critical dataset for any high-potency inhibitor.[9] Off-target kinase activity can lead to unexpected phenotypes.[10] The following table provides a hypothetical example of how such data would be presented to assess specificity. A selective inhibitor would show a large window between its potency on the primary target (DHODH) and any off-target kinases.
Table 3: Hypothetical Kinase Selectivity Profile for this compound
| Target | % Inhibition @ 1 µM | IC50 (nM) | Notes |
|---|---|---|---|
| DHODH (Primary Target) | >99% | 25 | High on-target potency |
| Kinase A | <10% | >10,000 | No significant inhibition |
| Kinase B | <5% | >10,000 | No significant inhibition |
| Kinase C | 25% | 5,000 | >200-fold selectivity |
| Kinase D | <10% | >10,000 | No significant inhibition |
Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.[10]
Experimental Protocols for Specificity Assessment
To rigorously validate that the cellular effects of this compound are due to its intended mechanism of action, a series of key experiments should be performed.
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human DHODH.
-
Objective: To determine the IC50 value of this compound against isolated hDHODH.
-
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100) containing the electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP) and coenzyme Q10.[7]
-
Inhibitor Incubation: Add serial dilutions of this compound to the wells of a 96-well plate containing the reaction mixture and a fixed concentration of recombinant hDHODH enzyme. Incubate for a defined period (e.g., 30 minutes) at room temperature.[7]
-
Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotic acid.
-
Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[3]
-
This cell-based functional assay is the gold standard for confirming that an observed phenotype (e.g., anti-proliferative effects) is a direct consequence of blocking the de novo pyrimidine synthesis pathway.
-
Objective: To demonstrate that exogenous uridine (B1682114) can reverse the cytotoxic/cytostatic effects of this compound.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., Jurkat) in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.[11]
-
Compound Preparation: Prepare two sets of serial dilutions of this compound in culture medium. One set should be in standard medium, and the second set in medium supplemented with a final concentration of uridine (e.g., 100 µM).[11]
-
Treatment: Remove the old medium from the cells and add the media containing the this compound dilutions, with or without uridine. Include appropriate vehicle controls (e.g., DMSO ± uridine).[10]
-
Incubation: Incubate the plates for a period corresponding to several cell doublings (e.g., 72 hours).[10]
-
Viability Assessment: Measure cell viability using a standard method such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).[11]
-
Data Analysis: Compare the dose-response curves of this compound in the presence and absence of uridine. A significant rightward shift in the IC50 curve in the presence of uridine confirms on-target activity.[10]
-
CETSA is a powerful biophysical method that directly confirms the physical engagement of an inhibitor with its target protein within the complex environment of a cell.
-
Objective: To provide direct evidence of this compound binding to DHODH in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for a specified time.[11]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) using a thermal cycler for a short duration (e.g., 3 minutes), followed by cooling.[11]
-
Lysis: Lyse the cells to release proteins, typically through freeze-thaw cycles or sonication.[11]
-
Separation: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.[11]
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble DHODH remaining at each temperature point using Western blot or ELISA.[11]
-
Data Analysis: Plot the amount of soluble DHODH as a function of temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[8]
-
This technique provides a direct biochemical readout of DHODH inhibition by measuring the levels of its substrate and downstream products.
-
Objective: To confirm DHODH inhibition by quantifying the accumulation of its substrate, dihydroorotate (DHO).
-
Methodology:
-
Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., 10x IC50) for a defined period.
-
Metabolite Extraction: Rapidly quench metabolic activity and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Analysis: Analyze the cell extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify key metabolites in the pyrimidine pathway.
-
Data Analysis: Compare the levels of dihydroorotate, orotate, and UMP between inhibitor-treated and vehicle-treated cells. A significant accumulation of DHO is a direct biomarker of DHODH target engagement.[8][12][13]
-
Investigating and Mitigating Off-Target Effects
While this compound is designed to be specific, all small molecules have the potential to interact with unintended targets, especially at higher concentrations.[10] It is crucial to proactively investigate these possibilities.
-
Kinome Profiling: A kinome scan is a broad screening assay that tests the inhibitor against a large panel of kinases.[10] This is a standard method to identify potential off-target kinase interactions that could confound cellular results.
-
Phenotypic Comparison: Unexpected phenotypes, such as rapid cytotoxicity in cell lines not highly dependent on de novo pyrimidine synthesis, may indicate off-target activities.[10]
-
Counter-Screening: If a potential off-target is identified (e.g., through kinome scanning or computational prediction), specific biochemical or cellular assays for that target should be performed to confirm the interaction.
-
Structural Analogs: The use of a structurally similar but inactive analog of this compound, if available, can be a powerful tool. If the active compound produces a phenotype that the inactive analog does not, it strengthens the case for on-target activity.
Conclusion
This compound is a potent and specific inhibitor of human DHODH, with an enzymatic IC50 in the low nanomolar range.[3][5] Its primary mechanism of action—the blockade of de novo pyrimidine synthesis—has been well-established.[1] The specificity of this compound can be rigorously confirmed through a combination of biochemical and cellular assays. The uridine rescue assay is essential for linking its anti-proliferative effects to the intended pathway, while CETSA and metabolomic analysis provide direct evidence of target engagement in a cellular context.[8] While comprehensive off-target screening data is not publicly detailed, it remains a critical step for the full characterization of this inhibitor. By employing the methodologies outlined in this guide, researchers can confidently use this compound to probe the function of DHODH and interpret the resulting cellular phenotypes with a high degree of certainty.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on DHODH Inhibitors for Cancer Therapy: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dihydroorotate (B8406146) dehydrogenase (DHODH) has re-emerged as a compelling therapeutic target in oncology.[1][2][3] This mitochondrial enzyme performs the rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway, which is critical for the production of DNA and RNA precursors.[1][3][4] Rapidly proliferating cancer cells often exhibit a heightened dependency on this pathway to sustain their growth, creating a therapeutic window for targeted inhibition.[1][3][4] This technical guide provides an in-depth overview of the foundational research on DHODH inhibitors, covering their mechanism of action, associated signaling pathways, quantitative efficacy data, and detailed experimental protocols for their evaluation.
The Role of DHODH in Cancer Metabolism
DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][4] This process is coupled to the mitochondrial electron transport chain.[2] While normal cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, many cancer cells rely heavily on the de novo pathway to meet the high demand for nucleotides required for DNA and RNA replication.[1][3] This makes DHODH a critical node in cancer cell metabolism and a validated therapeutic target.[1] Elevated DHODH expression has been observed in various malignancies, including pancreatic cancer, glioma, and colorectal cancer (CRC), and often correlates with a poor prognosis.[1]
Signaling Pathways and Mechanism of Action
The primary anticancer mechanism of DHODH inhibitors is the disruption of pyrimidine synthesis.[5] This leads to a depletion of the pyrimidine nucleotide pool, which triggers a cascade of downstream cellular events.
The depletion of pyrimidines, particularly UMP, results in several key anti-cancer effects:[4]
-
Cell Cycle Arrest: A shortage of nucleotides for DNA synthesis often leads to S-phase arrest.[1][4] This is frequently associated with the activation of the ATR kinase and the tumor suppressor p53 pathway.[1]
-
Induction of Apoptosis: Sustained pyrimidine starvation can trigger programmed cell death.[4]
-
Induction of Ferroptosis: DHODH's role in regenerating ubiquinol (CoQH2) is crucial for mitigating mitochondrial lipid peroxidation.[4][6] Inhibition of DHODH can therefore induce ferroptosis, an iron-dependent form of cell death.[4][6]
-
Modulation of Other Pathways: DHODH inhibition can indirectly affect other cellular processes. For instance, it has been shown to impact protein glycosylation and promote myeloid differentiation in acute myeloid leukemia (AML).[1] Recent studies also suggest that DHODH inhibition can upregulate antigen presentation in cancer cells, potentially enhancing the efficacy of immune checkpoint blockade.[7][8]
Quantitative Data of Selected DHODH Inhibitors
A number of small-molecule DHODH inhibitors have been developed and evaluated in preclinical and clinical settings.[9] Their potency varies across different compounds and cancer cell lines.
Table 1: Comparative In Vitro Potency (IC₅₀) of DHODH Inhibitors
| Inhibitor | Cancer Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Brequinar | T-ALL Cell Lines (Various) | ~10 - 100 | [10] |
| Brequinar | HL-60 (AML) | ~4.5 (Enzymatic) | [11] |
| HOSU-53 | Human DHODH Enzyme | 0.95 | [12] |
| BAY2402234 | Human DHODH Enzyme | 0.97 | [12] |
| Indoluidin D | Human DHODH Enzyme | 210 | [11] |
| A771726 (Teriflunomide) | Human DHODH Enzyme | 411 | [11] |
| Dhodh-IN-16 | Human DHODH Enzyme | 0.396 |[13] |
Note: IC₅₀ values can vary significantly based on the assay conditions (enzymatic vs. cell-based) and the specific cell line's metabolic state. Cell-based IC₅₀ values are typically higher than enzymatic IC₅₀ values.
Experimental Protocols
Evaluating the efficacy and mechanism of action of DHODH inhibitors requires a series of well-defined in vitro and in vivo experiments.
In Vitro DHODH Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity (IC₅₀) of a compound on recombinant human DHODH.
Methodology:
-
Reagents: Recombinant human DHODH, dihydroorotate (substrate), 2,6-dichlorophenolindophenol (DCIP) (final electron acceptor), and coenzyme Q analog (e.g., 2,3-dimethoxy-5-methyl-p-benzoquinone).[14]
-
Procedure: a. Add recombinant DHODH enzyme and varying concentrations of the test inhibitor to a 96-well plate and pre-incubate (e.g., 30 minutes at 25°C).[15] b. Initiate the reaction by adding the substrate, dihydroorotate.[15] c. Immediately measure the kinetic change in absorbance of DCIP (e.g., at 600 nm) over time using a microplate reader.[14][15] The reduction of DCIP is coupled to the oxidation of dihydroorotate.
-
Data Analysis: Calculate the initial reaction velocity (Vmax) for each inhibitor concentration. Plot the percentage of inhibition against the log of inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[14]
Cell Viability / Proliferation Assay (e.g., MTT Assay)
Objective: To determine the effect of the DHODH inhibitor on cancer cell proliferation and calculate the cellular IC₅₀.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density that allows for logarithmic growth over the experimental duration (e.g., 72 hours).[15]
-
Treatment: After allowing cells to adhere overnight, treat them with a range of concentrations of the DHODH inhibitor (and a vehicle control, e.g., DMSO).[4]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[4]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[15]
-
Data Analysis: Normalize the absorbance readings to the vehicle control to calculate the percentage of cell viability. Determine the IC₅₀ value using non-linear regression analysis.[15]
Uridine Rescue Experiment
Objective: To confirm that the observed anti-proliferative effect is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.
Methodology:
-
Procedure: Conduct the cell viability assay as described above (Protocol 4.2).
-
Co-treatment: For a parallel set of wells, co-treat the cells with the DHODH inhibitor and a supplemental concentration of uridine (e.g., 100 µM).[14][15] Uridine can be utilized by the pyrimidine salvage pathway to bypass the block in the de novo pathway.
-
Analysis: If the addition of uridine reverses the cytotoxic/cytostatic effects of the inhibitor, it provides strong evidence for an on-target mechanism.[15]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of DHODH inhibition on cell cycle distribution.
Methodology:
-
Treatment: Culture cells in larger format plates (e.g., 6-well plates) and treat with the DHODH inhibitor at a relevant concentration (e.g., 1x or 2x the IC₅₀) for a set time (e.g., 24 or 48 hours).
-
Cell Harvest: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.[4]
-
Staining: Wash the cells to remove ethanol, treat with RNase A to degrade RNA, and stain the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI).[4]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of a DHODH inhibitor in a living organism.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice).[5]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = (Width² x Length) / 2).[5][16]
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and vehicle control groups.[16]
-
Dosing: Administer the DHODH inhibitor at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection), which should be informed by prior maximum tolerated dose (MTD) studies.[5]
-
Endpoint Analysis: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.[5][16] Monitor body weight as a measure of toxicity.[5] At the end of the study, excise tumors and measure their final weight and volume. Calculate Tumor Growth Inhibition (TGI).
Conclusion and Future Perspectives
DHODH is a highly validated target for cancer therapy, exploiting the metabolic vulnerability of rapidly dividing cells.[1] The foundational research outlined in this guide demonstrates that inhibitors of DHODH can potently suppress cancer cell growth through multiple mechanisms, including cell cycle arrest and induction of cell death.[4] Several inhibitors have shown promise in preclinical models, and some have advanced into clinical trials for both hematological malignancies and solid tumors.[8][9][17] Future research will likely focus on identifying biomarkers to predict patient response, exploring rational combination therapies (e.g., with immunotherapy), and developing next-generation inhibitors with improved pharmacological properties to maximize therapeutic benefit.[3][8]
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 9. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. trial.medpath.com [trial.medpath.com]
Methodological & Application
Determining the Potency of hDHODH-IN-1: A Cell-Based Assay Protocol for IC50 Determination
Introduction
hDHODH-IN-1 is a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is crucial for the synthesis of DNA and RNA, and its upregulation is a characteristic of rapidly proliferating cells, such as cancer cells. By targeting DHODH, this compound disrupts the production of pyrimidines, leading to cell cycle arrest and apoptosis in susceptible cells. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor like this compound. This document provides detailed protocols for determining the IC50 value of this compound using cell-based assays.
Data Presentation
The inhibitory potency of this compound has been evaluated in both enzymatic and cell-based assays. The following table summarizes the reported IC50 values.
| Assay Type | System | IC50 Value |
| Enzymatic Assay | Purified DHODH Enzyme | 25 nM |
| Cell-Based Assay | Jurkat (human T-cell leukemia) | 20 nM (0.02 µM) |
Signaling Pathway and Experimental Workflow
The diagram below illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway, which is the target of this compound.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
The general workflow for determining the IC50 value of this compound in a cell-based assay is outlined below.
Caption: General experimental workflow for determining the IC50 value of this compound.
Experimental Protocols
Two widely used and robust methods for determining cell viability and consequently, the IC50 of a compound, are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Materials:
-
Target cancer cell line (e.g., Jurkat)
-
Cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Clear 96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a clear 96-well plate at a predetermined optimal density. The seeding density should be optimized for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. A common concentration range to
-
Application Notes and Protocols: Preparation of hDHODH-IN-1 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
hDHODH-IN-1 is a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible results in downstream biological assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Physicochemical and Storage Data
Quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value | Source(s) |
| CAS Number | 1173715-42-8 | [1] |
| Molecular Weight | 278.31 g/mol | [1][3] |
| Chemical Formula | C₁₇H₁₄N₂O₂ | [1] |
| Solubility in DMSO | 56 mg/mL (approx. 201.21 mM) | [2] |
| Storage of Solid Powder | Short-term (days to weeks): 0-4°CLong-term (months to years): -20°C | [1] |
| Storage of Stock Solution | 1 month at -20°CUp to 1 year at -80°C | [2][4] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
3.1. Materials and Equipment
-
This compound powder (CAS: 1173715-42-8)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), sterile
-
Microcentrifuge tubes or sterile vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Vortex mixer
-
(Optional) Ultrasonic water bath
3.2. Pre-Preparation and Calculations
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[5]
-
Calculate Mass: Use the following formula to determine the mass of this compound required:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 278.31 g/mol / 1000 = 2.7831 mg
3.3. Step-by-Step Procedure
-
Weighing: Under sterile conditions (e.g., in a laminar flow hood), carefully weigh out the calculated mass (e.g., 2.78 mg) of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of fresh, high-purity DMSO (e.g., 1 mL) to the vial containing the powder. Note that using DMSO that has absorbed moisture can reduce the solubility of the compound.[2][6]
-
Dissolution: Cap the vial securely and vortex thoroughly until the powder is completely dissolved.
-
Aid Dissolution (if necessary): If the compound does not dissolve completely, gentle warming of the tube to 37°C or brief sonication in an ultrasonic water bath can be used to facilitate dissolution.[6][7]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
3.4. Storage and Handling
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2][5]
-
Long-Term Storage: For optimal stability, store the aliquots at -80°C for up to one year.[2]
-
Short-Term Storage: For more frequent use, aliquots can be stored at -20°C for up to one month.[2][4]
-
Usage: When ready to use, thaw a single aliquot at room temperature. Before adding to aqueous media (e.g., cell culture medium), it is advisable to perform serial dilutions to prevent precipitation of the hydrophobic compound. Ensure the final concentration of DMSO in assays is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5][8]
Visualized Workflow
The following diagram illustrates the key steps for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context
This compound inhibits a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. This inhibition leads to the depletion of the pyrimidine pool, which in turn can arrest the cell cycle and inhibit the proliferation of rapidly dividing cells, such as cancer cells.
Caption: Inhibition of the pyrimidine synthesis pathway by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | hDHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of a Potent hDHODH Inhibitor in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific in vivo studies for the compound designated "hDHODH-IN-1" in mice have not been extensively published. The following application notes and protocols are representative examples derived from studies with other well-characterized human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors, such as Brequinar, BAY 2402234, and Meds433. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for their specific hDHODH inhibitor in their chosen mouse model.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2][3] DHODH catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][4][5] By inhibiting DHODH, the production of pyrimidines necessary for DNA and RNA synthesis is disrupted, leading to cell cycle arrest and apoptosis.[1][6] This makes hDHODH an attractive therapeutic target for various cancers, particularly hematological malignancies like acute myeloid leukemia (AML).[7][8][9][10][11][12] These application notes provide a comprehensive guide for the in vivo evaluation of potent hDHODH inhibitors in mouse xenograft models.
Mechanism of Action
The primary mechanism of action of hDHODH inhibitors is the disruption of the de novo pyrimidine synthesis pathway.[2] This leads to a depletion of the intracellular pyrimidine pool, which has several downstream effects on cancer cells, including:
-
Inhibition of DNA and RNA Synthesis: A shortage of pyrimidine building blocks halts DNA replication and RNA transcription, which are critical for cell division and function.[6]
-
Cell Cycle Arrest: Cells are often arrested in the S-phase of the cell cycle due to the inability to synthesize new DNA.[5]
-
Induction of Apoptosis: The metabolic stress caused by pyrimidine depletion can trigger programmed cell death.[5]
-
Induction of Differentiation: In some cancers, like AML, DHODH inhibition has been shown to induce differentiation of malignant blasts.[7][9][11]
Signaling Pathway
The inhibition of DHODH by a specific inhibitor blocks the conversion of dihydroorotate to orotate, a crucial step in the de novo pyrimidine synthesis pathway. This pathway is vital for producing the building blocks of DNA and RNA.
Quantitative Data from Preclinical Studies of DHODH Inhibitors
The following table summarizes dosing and administration details from published in vivo studies of various DHODH inhibitors in mouse models. This information can serve as a guide for designing experiments with a novel hDHODH inhibitor.
| Compound | Mouse Model | Dose | Administration Route | Vehicle | Study Focus |
| Brequinar | Neuroblastoma Xenograft | 50 mg/kg | Intraperitoneal (IP) | Not specified | Tumor Growth Inhibition |
| Brequinar | Melanoma Xenograft | 10 mg/kg, daily | Intraperitoneal (IP) | 0.9% NaCl | Combination Immunotherapy |
| BAY 2402234 | AML Xenograft | Up to 5 mg/kg, daily | Oral (p.o.) | Not specified | Anti-tumor Efficacy |
| Meds433 | CML Xenograft | 10 and 20 mg/kg | Not specified | Not specified | Reduction of tumor mass |
| HOSU-53 | AML Xenograft (MOLM-13) | 10 mg/kg, twice a week | Not specified | Not specified | Combination with anti-CD47 |
| Isobavachalcone | AML Xenograft | Not specified | Oral (p.o.) | Not specified | Tumor growth suppression |
Table 1: Comparative In Vivo Dosing of DHODH Inhibitors in Mice.[9][10][13][14]
Experimental Protocols
General Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of an hDHODH inhibitor in a mouse xenograft model.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a CDX model to evaluate the anti-tumor activity of an hDHODH inhibitor.
Materials:
-
Human cancer cell line (e.g., MOLM-13 for AML)
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS or HBSS
-
hDHODH inhibitor
-
Vehicle for formulation (e.g., 0.5% methylcellulose, PEG300/Tween-80/saline)
-
Calipers for tumor measurement
-
Dosing equipment (e.g., oral gavage needles, syringes)
Procedure:
-
Cell Preparation:
-
Culture cancer cells under standard conditions.
-
On the day of injection, harvest cells and wash with sterile PBS or HBSS.
-
Resuspend cells at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Mix the cell suspension 1:1 with Matrigel on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell/Matrigel suspension (typically 200 µL total volume) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Drug Formulation and Administration:
-
Formulate the hDHODH inhibitor for the desired administration route (e.g., oral gavage or intraperitoneal injection).[15] A common vehicle for oral administration is a solution of PEG300, Tween-80, and saline.[15]
-
Administer the drug according to the predetermined schedule (e.g., daily, twice daily).
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.[15]
-
At the end of the study (when tumors in the control group reach the endpoint), euthanize the mice.
-
Excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).[15]
-
Monitor for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.[15]
-
Protocol 2: Pharmacokinetic (PK) Study
A pilot PK study is recommended to determine the plasma concentration and half-life of the hDHODH inhibitor in the chosen animal model.[15]
Procedure:
-
Administer a single dose of the hDHODH inhibitor to a cohort of non-tumor-bearing mice.
-
Collect blood samples at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using a suitable analytical method (e.g., LC-MS/MS) to determine the concentration of the inhibitor.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life. The results of this study will inform the dosing regimen for the efficacy studies.
Troubleshooting and Optimization
-
Poor oral bioavailability: If oral administration results in low drug exposure, consider alternative routes such as intraperitoneal (IP) injection or optimizing the drug formulation.[15]
-
High toxicity: If significant weight loss or other signs of toxicity are observed, the dose should be reduced or the dosing schedule adjusted.
-
Lack of efficacy: This could be due to insufficient drug exposure, the chosen cell line being resistant to DHODH inhibition, or rapid drug metabolism. A PK/PD study can help to address these issues.
By following these guidelines and protocols, researchers can effectively evaluate the in vivo efficacy and mechanism of action of novel hDHODH inhibitors in relevant mouse models of cancer. Careful consideration of the animal model, drug formulation, and endpoint analyses will be critical for a successful in vivo evaluation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase inhibitor HOSU-53 proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
- 11. Study reveals potential treatment for AML | MDedge [mdedge.com]
- 12. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hDHODH-IN-1 in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing hDHODH-IN-1, a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), in T-cell proliferation assays. Activated T-cells exhibit a high metabolic demand for nucleotides to support rapid proliferation and effector functions.[1] this compound targets this metabolic vulnerability by inhibiting the de novo pyrimidine (B1678525) synthesis pathway, a critical process for DNA and RNA synthesis.[1] This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing T-cell proliferation, and includes visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting T-Cell Metabolism
Activated T-lymphocytes undergo a metabolic reprogramming that increases their reliance on the de novo synthesis of pyrimidines. Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in this pathway, catalyzing the conversion of dihydroorotate to orotate.[1] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines necessary for the synthesis of DNA and RNA. This pyrimidine starvation leads to cell cycle arrest, primarily in the S-phase, and a subsequent potent inhibition of T-cell proliferation.[1]
Mechanism of this compound action on pyrimidine synthesis.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound and other relevant DHODH inhibitors on T-cell proliferation and function.
Table 1: IC50 Values of DHODH Inhibitors in T-Cells
| Compound | Cell Type | Assay | IC50 Value | Reference |
| This compound | Jurkat (human T-cell leukemia) | Proliferation Assay | 0.02 µM | [2] |
| Brequinar (BRQ) | T-ALL cell lines | Cell Viability (CellTiter-Glo) | Nanomolar range | |
| Meds433 | T-ALL cell lines | Cell Viability (CellTiter-Glo) | ~100 nM | [1] |
Table 2: Effects of DHODH Inhibitors on T-Cell Activation and Cytokine Production
| DHODH Inhibitor | T-Cell Type | Parameter | Effect | Reference |
| HOSU-53 | Human T-cells | Activation Markers | Significant reduction | [1] |
| Generic DHODH Inhibitors | Human CD4+ T-cells | CD25 and CD69 | Reduced expression | [1] |
| HOSU-53 | Human T-cells | IFNγ Production | Significant reduction (p<0.01) | [1] |
| HOSU-53 | Human T-cells | TNFα Production | Significant reduction (p<0.05) | [1] |
Experimental Protocols
Two primary methods are recommended for assessing the impact of this compound on T-cell proliferation: CFSE dilution assay for tracking cell division and MTT assay for measuring overall metabolic activity as an indicator of cell viability and proliferation.
Protocol 1: T-Cell Proliferation Assay using CFSE Dilution
This method allows for the quantitative analysis of cell division by tracking the dilution of the fluorescent dye CFSE.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
This compound (stock solution in DMSO)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation and CFSE Staining:
-
Isolate primary T-cells from PBMCs or use a T-cell line.
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.[1]
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[1]
-
Quench the staining by adding 5 volumes of ice-cold culture medium containing 10% FBS.[1]
-
Wash the cells twice with complete medium.[1]
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Activate the T-cells with anti-CD3/CD28 antibodies or a suitable mitogen.[1]
-
Add varying concentrations of this compound to the wells. A suggested starting range is 0.1 nM to 1 µM. Include a vehicle control (DMSO).
-
Culture the cells for 3-5 days.[1]
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a viability dye to exclude dead cells.
-
Analyze the cells on a flow cytometer, detecting CFSE fluorescence.
-
Each cell division results in a halving of CFSE fluorescence intensity, which appears as distinct peaks in a histogram.
-
Quantify the percentage of divided cells and the proliferation index.
-
Workflow for CFSE T-cell proliferation assay.
Protocol 2: T-Cell Proliferation Assay using MTT
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, providing an indication of cell proliferation.
Materials:
-
Human T-cells
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
RPMI-1640 medium with 10% FBS
-
T-cell activation reagents
-
96-well cell culture plates
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed T-cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well).
-
Activate the T-cells and treat with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of proliferation relative to the vehicle control.
-
Uridine (B1682114) Rescue Experiment
To confirm that the anti-proliferative effect of this compound is specifically due to the inhibition of de novo pyrimidine synthesis, a uridine rescue experiment can be performed. Supplementing the culture medium with uridine allows cells to bypass the DHODH-dependent pathway.
Procedure:
-
Follow the T-cell proliferation assay protocol (either CFSE or MTT).
-
In a parallel set of wells, co-treat the cells with this compound and a high concentration of uridine (e.g., 100 µM).
-
If the addition of uridine reverses the anti-proliferative effect of this compound, it confirms the on-target mechanism of action.
Conclusion
This compound is a potent inhibitor of T-cell proliferation through the targeted inhibition of de novo pyrimidine synthesis. The provided protocols offer robust methods for quantifying the effects of this compound in T-cell proliferation assays. These application notes serve as a valuable resource for researchers investigating the immunomodulatory properties of this compound and its potential therapeutic applications.
References
Determining the Optimal Concentration of hDHODH-IN-1 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-1 is a potent and specific inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making hDHODH an attractive therapeutic target in oncology and autoimmune diseases.[1][3] Inhibition of hDHODH by this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest, inhibition of cell proliferation, and induction of apoptosis.[1][4]
These application notes provide a comprehensive guide to determining the optimal concentration of this compound for use in cell culture experiments. The protocols outlined below will enable researchers to establish a therapeutic window that effectively inhibits hDHODH activity while minimizing off-target effects and cytotoxicity.
Mechanism of Action of this compound
hDHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of dihydroorotate to orotate.[5] this compound binds to the enzyme, blocking its catalytic function and thereby disrupting the pyrimidine synthesis pathway.[1] This leads to a reduction in the intracellular pool of uridine (B1682114) and cytidine, which are necessary for DNA and RNA synthesis.[6] The cellular consequences of hDHODH inhibition include:
-
Cell Cycle Arrest: Depletion of pyrimidine pools often leads to arrest in the S-phase or G2/M phase of the cell cycle.[4]
-
Induction of Apoptosis: The lack of essential nucleotides can trigger programmed cell death.[4]
-
Modulation of Signaling Pathways: DHODH inhibition has been shown to impact key signaling pathways involved in cell growth and survival, such as the p53 and Wnt/β-catenin pathways.[4][7]
Figure 1: Mechanism of this compound Action.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant DHODH inhibitors. This information is crucial for designing dose-response experiments.
| Compound/Parameter | Target/Cell Line | IC50 Value | Reference |
| This compound | hDHODH Enzyme | 25 nM | [8] |
| Jurkat cells | 20 nM | [8] | |
| Brequinar | HeLa cells | 0.338 µM (48h) | [9] |
| CaSki cells | 0.747 µM (48h) | [9] | |
| Teriflunomide | T-47D, A-375, H929 cells | 4 - 8 µM | [9] |
Experimental Protocols
To determine the optimal concentration of this compound for your specific cell line and experimental goals, a series of dose-response experiments should be performed. The following protocols outline key assays for assessing cytotoxicity, cell proliferation, and target engagement.
Protocol 1: Determination of Cytotoxicity using a Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the incubation period. The optimal seeding density should be determined empirically for each cell line. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 nM to 10 µM.[10] Include a vehicle control (DMSO at the same final concentration as the highest drug concentration, typically ≤ 0.1%) and a no-treatment control.[11]
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[10]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Protocol 2: Cell Proliferation Assay (CFSE Staining)
This protocol measures the inhibition of cell division in response to this compound.
Materials:
-
Your cell line of interest (suspension or adherent)
-
Complete cell culture medium
-
This compound stock solution
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[12]
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS.[12]
-
Wash the cells twice with complete medium.[12]
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled cells in a suitable culture vessel.
-
Add varying concentrations of this compound. Include a vehicle control.
-
Culture the cells for 3-5 days.[12]
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a viability dye to exclude dead cells.
-
Analyze the cells on a flow cytometer, detecting CFSE fluorescence. Each cell division will result in a halving of the CFSE fluorescence intensity.[12]
-
-
Data Analysis: Quantify the percentage of divided cells and the proliferation index for each treatment condition.
Protocol 3: Target Engagement - Uridine Rescue Experiment
This experiment confirms that the observed effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Same materials as in Protocol 1 or 2
-
Uridine stock solution
Procedure:
-
Follow the procedure for the cytotoxicity or proliferation assay as described above.
-
Prepare an additional set of treatment conditions where cells are co-treated with this compound and a final concentration of 100 µM uridine.[13]
-
Data Analysis: Compare the cell viability or proliferation in the presence and absence of uridine. If the effects of this compound are reversed by the addition of uridine, it confirms that the inhibitor is acting on-target.[13]
Figure 2: Experimental Workflow for Optimization.
Troubleshooting
| Issue | Possible Cause | Solution |
| Higher than expected IC50 value | - Compound precipitation in media- Cell line is resistant | - Ensure proper solubilization of the stock solution- Test a different cell line |
| No observable effect | - Inhibitor concentration is too low- Degraded inhibitor stock | - Increase the concentration range- Prepare a fresh stock solution |
| High cytotoxicity at low concentrations | - Cell line is highly sensitive- Off-target effects | - Start with a lower concentration range- Perform a uridine rescue experiment to confirm on-target toxicity |
| Inconsistent results | - Inconsistent cell seeding density- Repeated freeze-thaw cycles of stock | - Optimize and standardize cell seeding- Aliquot stock solution to avoid freeze-thaw cycles[8] |
Conclusion
Determining the optimal concentration of this compound is a critical step for obtaining reliable and reproducible data in cell-based assays. By performing dose-response experiments to assess cytotoxicity and proliferation, and by confirming on-target activity through uridine rescue experiments, researchers can confidently select a concentration that effectively inhibits the de novo pyrimidine synthesis pathway for their specific experimental system. A concentration that results in a significant biological effect (e.g., ~80-90% inhibition of proliferation) without causing excessive, acute cytotoxicity is often a good starting point for further mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Guide for Western Blotting After hDHODH-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-1 is a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and the induction of apoptosis, particularly in rapidly proliferating cells such as cancer cells.[1] Western blotting is an indispensable technique to elucidate the molecular mechanisms underlying the effects of this compound by analyzing changes in protein expression in key signaling pathways. This guide provides a detailed, step-by-step protocol for performing Western blotting on cell lysates after treatment with this compound.
Mechanism of Action of this compound
This compound targets and inhibits the enzymatic activity of DHODH. This inhibition blocks the conversion of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine biosynthesis. The resulting pyrimidine starvation triggers a cascade of cellular events, including:
-
Cell Cycle Arrest: Depletion of nucleotides halts the progression of the cell cycle, often at the S phase.[2]
-
Induction of Apoptosis: Cellular stress from the lack of essential building blocks for nucleic acid synthesis activates programmed cell death pathways.
-
Modulation of Signaling Pathways: The effects of DHODH inhibition extend to various signaling pathways that regulate cell proliferation, survival, and differentiation.
It is important to note that while this compound inhibits the function of the DHODH enzyme, studies on similar DHODH inhibitors have shown that they do not typically alter the protein expression level of DHODH itself.[3][4][5] Therefore, Western blotting for DHODH may show no change after treatment, and an enzymatic activity assay would be required to confirm direct target engagement.
Key Signaling Pathways and Proteins for Western Blot Analysis
Based on the known downstream effects of DHODH inhibition, the following signaling pathways and proteins are recommended for investigation by Western blot after this compound treatment:
-
Apoptosis Pathway:
-
Cleaved PARP, Cleaved Caspase-3, Cleaved Caspase-9: Increased levels of these proteins are indicative of apoptosis activation.[1][6]
-
Bcl-2 Family Proteins (Bcl-2 and Bax): Changes in the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins can reveal the commitment of cells to apoptosis. A decrease in Bcl-2 and an increase in Bax would be expected.[2]
-
-
Cell Cycle Regulation:
-
p53 and c-Myc Signaling:
-
Wnt/β-catenin Signaling:
-
Hypoxia-Inducible Factor (HIF-1) Signaling:
Data Presentation
The following table summarizes the expected changes in protein expression levels based on Western blot analysis after treatment with a DHODH inhibitor like this compound.
| Pathway | Target Protein | Expected Change After this compound Treatment | Reference |
| Apoptosis | Cleaved PARP | Increase | [1][6] |
| Cleaved Caspase-3 | Increase | [1][6] | |
| Cleaved Caspase-9 | Increase | [1] | |
| Bcl-2 | Decrease | [2] | |
| Bax | Increase | [2] | |
| Cell Cycle | p21 | Increase | [2][7][8] |
| Cyclin A | Decrease | [2] | |
| Cyclin B | Decrease | [2] | |
| Tumor Suppressor/Oncogene | p53 | Increase/Stabilization | [6][8][9] |
| c-Myc | Decrease | [7] | |
| Wnt Signaling | β-catenin | Decrease | [2][10] |
| Hypoxia Signaling | HIF-1α | Decrease | [11][12] |
| Target Protein | DHODH | No significant change | [3][5] |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest at an appropriate density in a multi-well plate (e.g., 6-well plate) and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to observe the desired effects.
II. Protein Lysate Preparation
-
Cell Harvesting: After incubation, place the culture plate on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer and calculate the protein concentration of each sample based on the standard curve.
IV. Western Blotting Protocol
-
Sample Preparation: Based on the protein concentration, normalize the samples with lysis buffer and Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control protein (e.g., β-actin, GAPDH, or tubulin) to account for any variations in protein loading.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for Western blotting.
References
- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
hDHODH-IN-1: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-1 is a potent and specific small-molecule inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH).[1][2] This enzyme is critical in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[3][4] By targeting hDHODH, this compound disrupts this pathway, leading to the depletion of pyrimidines, which in turn inhibits cell proliferation and can induce cell cycle arrest and apoptosis.[5] This makes it a valuable tool for research in cancer, autoimmune diseases, and other conditions characterized by rapid cell proliferation.[3][6]
These application notes provide detailed protocols and solubility information for the use of this compound in various in vitro experimental settings.
Solubility and Stock Solution Preparation
Proper handling and preparation of this compound are crucial for obtaining consistent and reliable experimental results. It is highly recommended to use fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation, as hygroscopic (water-absorbing) DMSO can negatively impact the compound's solubility.[2][7]
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 56 mg/mL[1] | 201.21 mM[1] | Ultrasonic warming to 37°C can aid dissolution.[2][7] |
| Water | Insoluble[1] | - | |
| Ethanol | Insoluble[1] | - |
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation : Use newly opened, anhydrous DMSO.
-
Weighing : Accurately weigh the desired amount of this compound powder.
-
Dissolution : Add the appropriate volume of DMSO to achieve the desired stock concentration (a common concentration is 10 mM).[7]
-
Solubilization : To facilitate dissolution, warm the solution to 37°C and use an ultrasonic bath.[7]
-
Storage : Store the DMSO stock solution in small aliquots to avoid repeated freeze-thaw cycles.[7] For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[2][7]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the hDHODH enzyme, which is the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway.[4][5] This pathway is located in the mitochondria and is linked to the electron transport chain.[3][5] Inhibition of hDHODH leads to a depletion of the pyrimidine nucleotide pool, which has significant downstream consequences for cellular function, including cell cycle arrest and apoptosis.[5]
In Vitro Efficacy
The inhibitory potency of this compound has been determined in both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) can vary depending on the experimental conditions and cell line used.
Table 2: In Vitro IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 Value |
| Enzymatic Assay | hDHODH Enzyme | 25 nM[2][7] |
| Cell Proliferation Assay | Jurkat cells | 0.02 µM (20 nM)[2][7] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[5]
-
Incubation : Treat the cells with various concentrations of this compound for 72 hours.[5]
-
Reagent Preparation : Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[5]
-
Lysis : Add 100 µL of CellTiter-Glo® reagent to each well.[5]
-
Mixing : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Data Acquisition : Measure luminescence using a luminometer.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]
Protocol 3: Uridine (B1682114) Rescue Experiment
This experiment is critical to confirm that the observed cellular effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway.
-
Experimental Setup : Follow the same procedure as the cell viability assay (Protocol 2).
-
Uridine Supplementation : Prepare a parallel set of treatment conditions where the culture medium is supplemented with uridine (a final concentration of 100 µM is common).[7]
-
Data Analysis : Compare the cell viability in the presence of this compound with and without uridine supplementation. A rescue of the phenotype (i.e., restored cell viability) in the presence of uridine strongly suggests an on-target effect.[7]
Protocol 4: Immunoblotting for Cell Cycle and Apoptosis Markers
This protocol allows for the analysis of protein expression levels to investigate the effects of this compound on cell cycle regulation and apoptosis.
-
Cell Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.[7]
-
Cell Lysis : Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein by SDS-PAGE.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against proteins of interest (e.g., cell cycle regulators like CDK2 and Cyclin A2, or apoptosis markers) overnight at 4°C.[7]
-
Washing : Wash the membrane three times with TBST.[7]
-
Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Washing : Wash the membrane three times with TBST.[7]
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Troubleshooting
For troubleshooting inconsistent results, such as higher than expected IC50 values, it is important to consider factors like the purity and handling of the compound, the quality of the DMSO, and the health and passage number of the cell lines used.[7] Performing a uridine rescue experiment is a key step in diagnosing off-target effects.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
Application of hDHODH-IN-1 in Leukemia Cell Lines: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of hDHODH-IN-1 and other dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors in leukemia cell lines. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate research and development in this area.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] Rapidly proliferating cancer cells, including leukemia cells, are highly dependent on this pathway to sustain their growth.[1][3] Inhibition of DHODH presents a promising therapeutic strategy for leukemia by inducing pyrimidine starvation, which can lead to cell cycle arrest, apoptosis, and differentiation of leukemia cells.[1][3][4] this compound is a potent and specific inhibitor of human DHODH, making it a valuable tool for studying the effects of DHODH inhibition in leukemia models.[2][5]
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of DHODH.[2] This enzyme is located in the inner mitochondrial membrane and catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis.[1][2][6] By blocking this step, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of nucleotides required for DNA and RNA replication.[2][4] This pyrimidine starvation triggers a cascade of cellular events, including the suppression of key oncogenes like c-MYC, ultimately leading to anti-leukemic effects.[1][3]
Quantitative Data Presentation: Anti-proliferative Activity
The potency of DHODH inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in enzymatic assays or their half-maximal growth inhibition (GI50) in cell-based assays. The following tables summarize the in vitro activity of this compound and other representative DHODH inhibitors against various leukemia cell lines.
Table 1: In Vitro Enzymatic Inhibition of DHODH
| Inhibitor | IC50 (nM) | Source |
| This compound | 25 | [5] |
| SBL-105 | 48.48 | [1] |
| MEDS433 | 1.2 | [1] |
| Brequinar (BRQ) | 1.8 | [1] |
| FF1215T | 9 | [1] |
| BAY 2402234 | 1.2 | [7] |
| ASLAN003 | 35 | [7] |
| Teriflunomide | 24.5 | [7] |
Table 2: In Vitro Anti-proliferative Activity in Leukemia Cell Lines
| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (nM) | Source |
| This compound | Jurkat | T-cell Leukemia | 20 | [5] |
| SBL-105 | THP-1 | Acute Myeloid Leukemia | 60.66 | [1][8] |
| SBL-105 | TF-1 | Acute Myeloid Leukemia | 45.33 | [1][8] |
| SBL-105 | HL-60 | Acute Promyelocytic Leukemia | 73.98 | [1][8] |
| SBL-105 | SKM-1 | Acute Myeloid Leukemia | 86.01 | [1][8] |
| ASLAN003 | THP-1 | Acute Myeloid Leukemia | 152 | [7] |
| ASLAN003 | MOLM-14 | Acute Myeloid Leukemia | 582 | [7] |
| ASLAN003 | KG-1 | Acute Myeloid Leukemia | 382 | [7] |
| FF1215T | U937 | Acute Myeloid Leukemia | 90-170 | [9] |
| FF1215T | MOLM13 | Acute Myeloid Leukemia | 90-170 | [9] |
| FF1215T | HL60 | Acute Promyelocytic Leukemia | 90-170 | [9] |
| FF1215T | MV4-11 | Acute Myeloid Leukemia | 90-170 | [9] |
| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 4.4 | [10] |
Cellular Effects of this compound in Leukemia Cell Lines
Inhibition of DHODH by this compound induces several key cellular effects in leukemia cells, contributing to its anti-leukemic activity.
-
Induction of Apoptosis: Pyrimidine starvation leads to the activation of apoptotic pathways, resulting in programmed cell death.[1][3] This can be observed by an increase in markers like cleaved PARP and cleaved caspase-3.[1][3]
-
Cell Cycle Arrest: The lack of nucleotides for DNA synthesis causes cells to arrest in the S phase of the cell cycle.[1][9]
-
Cellular Differentiation: DHODH inhibition has been shown to overcome the differentiation blockade in acute myeloid leukemia (AML), inducing leukemic blasts to differentiate into more mature myeloid cells.[1][3][6][11] This is often characterized by the increased expression of cell surface markers such as CD11b.[1][3][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound. Below are protocols for key in vitro experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of leukemia cells and to calculate the GI50 value.
Materials:
-
Leukemia cell line of interest (e.g., THP-1, HL-60)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5 x 10³ leukemia cells per well in a 96-well plate in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium and add 100 µL of medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control cells and determine the GI50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Leukemia cells treated with this compound
-
Cold PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat leukemia cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 72 hours).[1]
-
Harvest the cells by centrifugation and wash them twice with cold PBS.[4]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Differentiation Assay (CD11b Expression)
Objective: To measure the induction of myeloid differentiation in leukemia cells following treatment with this compound.
Materials:
-
Leukemia cells treated with this compound
-
PBS containing 2% FBS (FACS buffer)
-
Fluorescently labeled anti-CD11b antibody
-
Flow cytometer
Procedure:
-
Treat AML cells (e.g., HL-60, THP-1) with this compound for a specified time (e.g., 96 hours).[1]
-
Harvest and wash the cells with cold FACS buffer.
-
Incubate the cells with a fluorescently labeled anti-CD11b antibody for 30 minutes on ice in the dark.[1]
-
Wash the cells twice with FACS buffer to remove unbound antibody.[1]
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Analyze the cells by flow cytometry to measure the percentage of CD11b-positive cells.[1]
Conclusion
This compound is a valuable research tool for investigating the role of the de novo pyrimidine synthesis pathway in leukemia. Its ability to inhibit cell proliferation, induce apoptosis, and promote differentiation in leukemia cell lines highlights the therapeutic potential of targeting DHODH. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the application of this compound and other DHODH inhibitors in the context of leukemia.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]
Application Notes and Protocols: Utilizing hDHODH-IN-1 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, is a promising therapeutic strategy in oncology.[1][2] Cancer cells, with their high demand for nucleotides to fuel rapid proliferation, are particularly vulnerable to the depletion of the pyrimidine pool induced by hDHODH inhibitors.[3] hDHODH-IN-1 is a potent and selective inhibitor of this enzyme. While DHODH inhibitors have demonstrated robust preclinical efficacy as monotherapies, their clinical activity has sometimes been limited.[3] This has led to a strong rationale for exploring combination therapies to enhance anti-tumor effects, overcome resistance mechanisms, and broaden the therapeutic window.[2]
These application notes provide a comprehensive overview of the preclinical data and protocols for using this compound (using the well-studied DHODH inhibitor Brequinar as a proxy where specific data for this compound is not available) in combination with other anticancer agents, including BCL-2 inhibitors, immune checkpoint inhibitors, and conventional chemotherapy.
Data Presentation: Quantitative Summary of Combination Effects
The following tables summarize the quantitative data from preclinical studies investigating the synergistic or additive effects of DHODH inhibitors in combination with other cancer drugs.
Table 1: DHODH Inhibitor in Combination with BCL-2 Inhibitors (e.g., Venetoclax)
| Cancer Type | DHODH Inhibitor | Combination Agent | Key Quantitative Data | Observed Effect | Reference |
| High-Grade B-cell Lymphoma | Brequinar | Venetoclax | Synergistic tumor growth inhibition in xenograft models. The combination overcame Venetoclax-induced upregulation of MCL-1 and MYC. | Synergistic | [4][5] |
Table 2: DHODH Inhibitor in Combination with Immune Checkpoint Blockade
| Cancer Type | DHODH Inhibitor | Combination Agent | Key Quantitative Data | Observed Effect | Reference |
| Melanoma | Brequinar | Anti-CTLA-4 + Anti-PD-1 | Significantly prolonged mouse survival compared to either therapy alone. Additive effect observed. | Additive | [6] |
Table 3: DHODH Inhibitor in Combination with Chemotherapy
| Cancer Type | DHODH Inhibitor | Combination Agent | Key Quantitative Data | Observed Effect | Reference |
| Cervical Cancer | Brequinar | Cisplatin | In vivo: Greatest tumor growth inhibition in the combination group. In 2/8 mice, tumors disappeared. Control tumor volume reached 740.5 ± 307.4 mm³. | Synergistic | [1] |
| Neuroblastoma | Brequinar | Temozolomide | Curative in the majority of transgenic TH-MYCN neuroblastoma mice. | Synergistic | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Combination Synergy Assay
Objective: To determine if the combination of this compound and a partner drug results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Combination drug stock solution (in a suitable solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Determine IC50 values: Individually determine the half-maximal inhibitory concentration (IC50) for this compound and the combination drug in your cell line of interest.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment and allow them to adhere overnight.
-
Combination Drug Preparation: Prepare a matrix of drug concentrations. A common method is the constant ratio combination, where drugs are mixed at a fixed ratio of their IC50s (e.g., 1:1, 1:2, 2:1) and then serially diluted.
-
Treatment: Treat the cells with:
-
This compound alone (multiple concentrations)
-
Combination drug alone (multiple concentrations)
-
The combination of both drugs at various concentrations
-
Vehicle control (e.g., DMSO)
-
-
Incubation: Incubate the plates for a predetermined duration (e.g., 48-72 hours), depending on the cell line's doubling time.
-
Cell Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Use synergy analysis software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
-
Protocol 2: In Vivo Xenograft Study for Combination Therapy
Objective: To evaluate the in vivo efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Matrigel (optional, can improve tumor take rate)
-
This compound formulation for in vivo administration
-
Combination drug formulation for in vivo administration
-
Appropriate vehicle controls
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation and Implantation:
-
Culture the cancer cells under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS), with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of the mice.[2]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[8]
-
-
Randomization and Grouping:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into the following treatment groups (n ≥ 5 per group):
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
-
-
Drug Administration:
-
Administer the drugs and vehicles according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). The dosage should be based on prior maximum tolerated dose (MTD) studies. For reference, the DHODH inhibitor Brequinar has been administered to mice at doses ranging from 10 mg/kg to 50 mg/kg daily.[2][4]
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Study Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Tissues can be collected for further pharmacodynamic and biomarker analysis (e.g., Western blotting for protein expression, immunohistochemistry).[2]
-
Conclusion
The combination of this compound with other anti-cancer agents represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The protocols and data presented here provide a framework for the preclinical evaluation of these combination therapies. Rational combination design, guided by the underlying mechanisms of synergy, will be crucial for the successful clinical translation of this compound-based cancer therapies.
References
- 1. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of Bevacizumab, Irinotecan and Temozolomide for Refractory or Relapsed Neuroblastoma: Results of a Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting inconsistent hDHODH-IN-1 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving hDHODH-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the human dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme.[1][2] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of nucleotides required for DNA and RNA.[1][3][4] By inhibiting DHODH, this compound disrupts this pathway, leading to a depletion of pyrimidines and subsequently inhibiting cell proliferation.[1][3] This makes it a valuable tool for studying diseases characterized by rapid cell growth, such as cancer.[1]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound can vary depending on the experimental system. The following table summarizes reported IC50 values.
| Target | Cell Line/Assay Condition | IC50 Value |
| DHODH Enzyme | in vitro enzymatic assay | 25 nM[1][5] |
| Jurkat cells | Cell proliferation assay | 0.02 µM (20 nM)[1][5] |
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage of this compound are critical for consistent results.[1]
-
Solvent: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is highly recommended to use newly opened, anhydrous DMSO, as absorbed water can impact the compound's solubility.[1]
-
Concentration: A common stock solution concentration is 10 mM in DMSO.[1]
-
Preparation: To aid dissolution, warming the solution to 37°C and using an ultrasonic bath is recommended.[1]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Inconsistent Experimental Results
Issue 1: Higher than expected IC50 value or reduced efficacy.
| Possible Cause | Explanation | Troubleshooting Steps |
| Compound Precipitation | This compound may precipitate in aqueous culture media, lowering the effective concentration.[1] | - Ensure the final DMSO concentration is low (typically <0.5%).- Prepare intermediate dilutions in culture medium.- Visually inspect for precipitation.[6] |
| Uridine (B1682114) in Serum | The de novo pyrimidine synthesis pathway can be bypassed by the salvage pathway. Uridine in fetal bovine serum (FBS) can be used by cells, rescuing them from the inhibitor's effects.[1] | - Use dialyzed FBS to remove small molecules like uridine.[7]- Culture cells in a custom uridine-free medium.[7]- Perform a uridine rescue experiment as a control.[7] |
| High Cell Density | At high densities, the demand for pyrimidines increases, and cell-cell interactions can alter drug sensitivity.[1] | - Optimize cell seeding density to ensure logarithmic growth without reaching confluency.[1]- Maintain consistent seeding density across all experiments.[1] |
| Cell Line Characteristics | Different cell lines have varying dependencies on the de novo pyrimidine pathway.[1] Cell lines can also experience phenotypic drift with high passage numbers.[1] | - Regularly authenticate cell lines.- Use cells within a consistent and low passage number range.[1]- Establish a master cell bank of a low-passage stock.[1] |
Issue 2: Variability Between Experiments.
| Possible Cause | Explanation | Troubleshooting Steps |
| Inconsistent Compound Handling | Solubility and stability of this compound can be affected by DMSO quality and handling procedures.[1] | - Standardize the protocol for preparing and storing stock solutions.[1]- Aliquot stock solutions to minimize freeze-thaw cycles.[1]- Always prepare fresh dilutions for each experiment.[1] |
| Lot-to-Lot Variability of Reagents | Different lots of this compound or serum can have slight variations. | - Validate new lots of the compound or serum against the previous lot.- Keep meticulous records of all reagent lot numbers. |
Issue 3: Observed Phenotype is Not Due to On-Target DHODH Inhibition.
| Possible Cause | Explanation | Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, this compound may interact with other cellular proteins, leading to unexpected phenotypes.[8] | - Perform a Uridine Rescue Experiment: This is the standard method to confirm on-target DHODH inhibition. If adding uridine reverses the phenotype, the effect is likely on-target.[5][8]- Use a Structurally Different DHODH Inhibitor: Compare the effects with another DHODH inhibitor (e.g., Brequinar, Teriflunomide). If both produce the same phenotype that is rescued by uridine, it strengthens the on-target conclusion.[1]- Consider Off-Target Profiling: For unexpected or strong phenotypes, consider unbiased methods like kinome profiling or a Cellular Thermal Shift Assay (CETSA) to identify potential off-target interactions.[8] |
Experimental Protocols
Cell Viability Assay (WST-1 Method)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. For rescue experiments, also prepare a set of dilutions containing a final concentration of 100 µM uridine.[1]
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound (and uridine where applicable). Include a vehicle control (DMSO).[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[1]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[1]
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Western Blot Analysis
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the specified time.[1]
-
Wash cells twice with ice-cold PBS.[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1]
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
addressing hDHODH-IN-1 precipitation in culture media
Welcome to the technical support center for hDHODH-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH).[1][2][3][4][5] hDHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][6][7] By inhibiting hDHODH, this compound disrupts this pathway, leading to a depletion of the pyrimidine pool. This, in turn, inhibits cell proliferation and can induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.[1][8]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Powder: For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[9]
-
DMSO Stock Solutions: It is highly recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][9][10] These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[10][11] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[9][12]
Q3: What is the solubility of this compound?
A3: this compound is readily soluble in DMSO, with concentrations of 56 mg/mL (201.21 mM) and higher being reported.[4] However, it has limited solubility and stability in aqueous solutions like cell culture media.[9][10] It is crucial to prepare fresh dilutions in your experimental media immediately before use, as the compound has a reported half-life of 27–41 minutes in aqueous solutions.[9][12]
Troubleshooting Guide: this compound Precipitation in Culture Media
Precipitation of this compound upon its addition to cell culture media is a common issue that can lead to inconsistent experimental results and reduced efficacy.[10] This guide provides a systematic approach to troubleshooting and preventing this problem.
Issue: Immediate Precipitation Upon Addition to Media
Possible Cause: The most common reason for immediate precipitation is that the final concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium. This can be exacerbated by several factors.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired working concentration of this compound is above its aqueous solubility threshold. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[13] |
| Rapid Dilution | Adding a highly concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to the compound "crashing out" of solution.[13] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[13] Add the compound dropwise while gently vortexing or swirling the media.[13] |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[11][13] |
| Hygroscopic DMSO | DMSO readily absorbs water from the atmosphere. Water-containing DMSO has a reduced capacity to solubilize hydrophobic compounds.[10] | Use high-quality, anhydrous DMSO, preferably from a freshly opened bottle.[9][10] |
Issue: Precipitation Over Time in the Incubator
Possible Cause: The compound may appear to be in solution initially but precipitates over the course of the experiment.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Evaporation of media in long-term cultures can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[13] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[13] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.[13] | Minimize the time that culture vessels are outside the incubator. If frequent observation is required, use a microscope with an integrated incubator.[13] |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[11] | Ensure the media is properly buffered for the incubator's CO2 concentration.[11] |
| Interaction with Media Components | The compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.[11] | Test the compound's stability in your specific cell culture medium over the intended duration of the experiment. The presence of serum can sometimes help stabilize hydrophobic compounds.[14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous DMSO.[10] The molecular weight of this compound is 278.31 g/mol .
-
To ensure complete dissolution, gently warm the solution to 37°C and vortex. If necessary, use an ultrasonic bath.[10]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10][11]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[9][12]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Media
This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
-
Prepare a serial dilution of your this compound DMSO stock solution in DMSO. For example, create a series of 2-fold dilutions from your 10 mM stock.
-
In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For instance, add 2 µL of each DMSO dilution to 200 µL of media.[13] Include a DMSO-only control.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[13]
-
For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.[13]
-
The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your specific experimental setup.
Quantitative Data Summary
The inhibitory potency of this compound is typically reported as the half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system.
| Assay Type | Target/Cell Line | Reported IC50 Value |
| In vitro enzymatic assay | DHODH Enzyme | 25 nM[3][10][12] |
| Cell proliferation assay | Jurkat cells | 0.02 µM (20 nM)[10][12] |
Visualizations
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | hDHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 3. DHODH-IN-1 | Dehydrogenase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: hDHODH-IN-1 and Uridine Rescue Experiments
Welcome to the technical support center for hDHODH-IN-1 and uridine (B1682114) rescue experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a uridine rescue experiment?
A uridine rescue experiment is a critical control to verify that the observed cellular effects of a DHODH inhibitor, such as this compound, are specifically due to the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, responsible for producing pyrimidines, which are essential building blocks for DNA and RNA.[1][4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.[4][6][7] Exogenously added uridine can be utilized by cells through the pyrimidine salvage pathway, bypassing the DHODH-inhibited step and replenishing the pyrimidine pool.[1] If the addition of uridine reverses the cytotoxic or cytostatic effects of this compound, it provides strong evidence that the inhibitor's mechanism of action is on-target.[1][3]
Q2: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the human DHODH enzyme.[3][4] It binds to the enzyme, blocking its ability to catalyze the conversion of dihydroorotate to orotate, a crucial step in de novo pyrimidine synthesis.[4][8] This leads to a depletion of essential pyrimidines, thereby inhibiting DNA and RNA synthesis and ultimately halting cell proliferation.[2][4]
Q3: What is a typical concentration range for this compound and uridine in a rescue experiment?
The optimal concentrations can vary depending on the cell line and experimental conditions. However, here are some general guidelines:
-
This compound: The IC50 value for this compound against the DHODH enzyme is approximately 25 nM, and for inhibiting Jurkat cell proliferation, it's around 0.02 µM (20 nM).[6] A starting point for cell-based assays could be a dose-response curve ranging from 0.01 µM to 100 µM.[9]
-
Uridine: A commonly used concentration for uridine in rescue experiments is 100 µM.[3][10][11] However, the optimal concentration can range from 10 µM to 200 µM depending on the cell line.[12] It is always recommended to perform a dose-response experiment to determine the minimal effective concentration for your specific system.[3][12]
Troubleshooting Guide
Even with a well-designed protocol, uridine rescue experiments can sometimes fail to produce the expected results. The table below outlines common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause | Recommended Solution |
| No rescue effect observed | This compound concentration is too high, causing off-target effects. | Perform a dose-response experiment with this compound to determine the lowest effective concentration that specifically inhibits pyrimidine synthesis without inducing non-specific toxicity.[12] |
| Uridine concentration is too low. | Perform a uridine dose-response experiment to find the optimal rescue concentration for your specific cell line. A typical starting range is 10-100 µM.[12] | |
| Low expression of uridine transporters (e.g., hENT1, hENT2) in the cell line. | Assess the expression of nucleoside transporters in your cell line. Consider using a different cell line known to have high transporter expression for comparison.[12] | |
| Degradation of uridine. | Ensure the uridine stock solution is stored correctly (typically at -20°C) and freshly diluted for each experiment.[12] | |
| Inhibitor has precipitated out of solution. | This compound is soluble in DMSO. Use newly opened, anhydrous DMSO for stock solutions. To aid dissolution, warming to 37°C and using an ultrasonic bath is recommended.[6] | |
| Incomplete rescue | Presence of pyrimidines in the serum. | Fetal bovine serum (FBS) can contain low levels of nucleosides. Consider using dialyzed FBS to minimize background pyrimidine levels.[12] |
| Suboptimal incubation time. | The incubation period typically ranges from 24 to 72 hours.[12] The optimal time depends on the cell doubling time and the time required for the inhibitor to exert its effect. Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours).[12] | |
| High background in the inhibitor-only control | Cell line is resistant to this compound. | Confirm the sensitivity of your cell line to the inhibitor. Some cell lines may have intrinsic resistance mechanisms. |
| This compound has degraded. | Store this compound stock solutions in small aliquots at -20°C for short-term or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Protocol: Uridine Rescue Cell Viability Assay
This protocol outlines a standard method for assessing cell viability in a uridine rescue experiment using an MTT or similar colorimetric assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Uridine
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT, MTS, or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that allows for logarithmic growth throughout the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of uridine in sterile water or PBS (e.g., 100 mM). Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound and uridine in fresh cell culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different treatments to the wells. Include the following controls:
-
Vehicle control (e.g., DMSO)
-
This compound only (at various concentrations)
-
This compound + Uridine (at various concentrations)
-
Uridine only (as a control)
-
-
-
Incubation:
-
Incubate the plate for 24-72 hours, depending on your cell line and experimental goals.
-
-
Cell Viability Assay:
-
Assess cell viability using a standard method like MTT, MTS, or WST-1 assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results to visualize the dose-response of this compound and the rescue effect of uridine.
-
Visualizations
Signaling Pathway
Caption: The de novo and salvage pathways for pyrimidine synthesis.
Experimental Workflow
Caption: A typical workflow for a uridine rescue experiment.
Troubleshooting Logic
Caption: A decision tree for troubleshooting a failing uridine rescue experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing hDHODH-IN-1 Incubation Time for Apoptosis Induction
Welcome to the technical support center for hDHODH-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for apoptosis induction using the hDHODH inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
Encountering inconsistent or unexpected results is a common part of the experimental process. This guide provides solutions to potential problems you may face when using this compound to induce apoptosis.
| Issue | Potential Cause | Recommended Solution |
| Low or no apoptosis observed | Suboptimal Incubation Time: The selected time point may be too early to detect significant apoptosis.[1] | Perform a time-course experiment, harvesting cells at multiple time points (e.g., 24, 48, 72, and 96 hours) to determine the optimal incubation period for your specific cell line.[2] |
| Incorrect Drug Concentration: The concentration of this compound may be too low to effectively inhibit DHODH and induce apoptosis.[1] | Perform a dose-response experiment with a range of this compound concentrations to determine the optimal effective concentration for your cell line. | |
| High Cell Density: A high cell seeding density can lead to nutrient depletion and accumulation of waste products, which can interfere with the effects of the inhibitor.[1][3] | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[3] | |
| Cell Line Resistance: The cell line being used may be inherently resistant to DHODH inhibition. | Confirm that the observed effects are due to DHODH inhibition by performing a uridine (B1682114) rescue experiment. The addition of uridine should reverse the apoptotic effects of this compound.[3] | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution across wells is a frequent cause of variability.[1] | Ensure thorough mixing of the cell suspension before and during plating to achieve a uniform cell density in all wells. |
| Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. | Avoid using the outer wells of the plate for experiments or maintain proper humidity in the incubator. | |
| Unexpected Cell Morphology | DMSO Toxicity: High concentrations of the solvent DMSO can be toxic to some cell lines. | Ensure the final DMSO concentration in the culture medium is consistent across all wells, including controls, and is at a non-toxic level (typically ≤ 0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is a potent inhibitor of the human dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme.[3] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of nucleotides required for DNA and RNA replication.[4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines. This pyrimidine starvation leads to cell cycle arrest and the induction of programmed cell death, or apoptosis, particularly in rapidly proliferating cells like cancer cells that are highly dependent on this pathway.[5][6]
Q2: What is a typical starting point for incubation time when optimizing for apoptosis?
A2: A common starting point for incubation time in apoptosis studies with DHODH inhibitors is 48 to 72 hours.[6][7] However, the optimal time can be highly cell-line dependent.[1] It is strongly recommended to perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the peak apoptotic response for your specific experimental system.[2]
Q3: How can I confirm that the observed apoptosis is specifically due to this compound activity?
A3: To confirm the specificity of this compound, a "rescue" experiment can be performed by co-incubating the cells with this compound and uridine.[3] Since this compound blocks the de novo synthesis of pyrimidines, supplementing the culture medium with an external source of uridine bypasses the enzymatic block and should prevent the induction of apoptosis.
Q4: What are the key signaling pathways involved in this compound-induced apoptosis?
A4: Inhibition of DHODH by compounds like this compound has been shown to modulate key signaling pathways that control cell fate. Notably, it can lead to the upregulation of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[5][6] Additionally, it can cause the downregulation of the proto-oncogene c-Myc.[6] This shift in signaling contributes to cell cycle arrest and the activation of the apoptotic cascade.[6]
Quantitative Data Summary
The following tables summarize quantitative data for DHODH inhibitors from various studies to provide a reference for experimental design.
Table 1: IC50 Values of DHODH Inhibitors
| Inhibitor | Target/Cell Line | Assay Type | IC50 Value |
| This compound | Jurkat cells | Cell proliferation | 20 nM[3] |
| This compound | DHODH Enzyme | In vitro enzymatic | 25 nM[3] |
| Isobavachalcone | HL60 cells | Apoptosis Induction (72h) | Dose-dependent increase[7] |
Table 2: Apoptosis Induction by DHODH Knockout
| Cell Line | Condition | Apoptosis Percentage |
| HL60 | Control | 1.34 ± 0.21% |
| HL60 | DHODH Knockout (sgRNA1) | 23.47 ± 1.23% |
| HL60 | DHODH Knockout (sgRNA2) | 26.18 ± 0.84% |
| THP-1 | Control | 4.72 ± 0.41% |
| THP-1 | DHODH Knockout (sgRNA1) | 19.93 ± 1.74% |
| THP-1 | DHODH Knockout (sgRNA2) | 21.79 ± 1.32% |
| (Data from a study on DHODH knockout in AML cell lines, demonstrating the effect of targeting this enzyme on apoptosis.)[7] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis Induction using Annexin V/PI Staining
This protocol describes how to determine the optimal incubation time for this compound-induced apoptosis using flow cytometry.
Materials:
-
Your cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the final time point. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a predetermined optimal concentration of this compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, and 96 hours).
-
Cell Harvesting: At each time point, harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing any detached cells.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.[1] Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[4]
Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting logic for low apoptosis induction.
References
- 1. benchchem.com [benchchem.com]
- 2. haematologica.org [haematologica.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of hDHODH-IN-1 at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of hDHODH-IN-1, a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH). Particular focus is given to understanding and mitigating potential off-target effects, especially when using the inhibitor at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1][2] hDHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for the production of nucleotides required for DNA and RNA synthesis.[3] By inhibiting hDHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells.[1] In the original publication by Lucas-Hourani M, et al. (2015), this compound is referred to as compound 18d.[1][2]
Q2: What are the typical working concentrations for this compound?
A2: The reported IC50 value for this compound against the hDHODH enzyme is 25 nM.[1] In cell-based assays, it has been shown to inhibit the proliferation of Jurkat cells with an IC50 of 0.02 µM (20 nM).[1] The optimal concentration will vary depending on the cell type and experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q3: I am observing a stronger or different phenotype than expected with this compound, especially at high concentrations. Could this be due to off-target effects?
A3: While this compound is a potent inhibitor of hDHODH, like many small molecule inhibitors, it may exhibit off-target effects at higher concentrations. Unexpected phenotypes, such as rapid cytotoxicity in cell lines not highly dependent on de novo pyrimidine synthesis, or modulation of signaling pathways unrelated to nucleotide metabolism, could indicate potential off-target activities.
Q4: How can I confirm that the observed cellular effects are due to on-target hDHODH inhibition?
A4: A uridine (B1682114) rescue experiment is the gold standard for confirming on-target DHODH inhibition. Supplementing the cell culture medium with uridine allows cells to bypass the blocked de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway. If the addition of uridine reverses the phenotypic effects of this compound, it strongly suggests that the observed effects are due to the inhibition of hDHODH.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Higher than expected IC50 value or reduced efficacy. | 1. Compound precipitation: this compound may have limited solubility in aqueous media. 2. Uridine in serum: Fetal bovine serum (FBS) contains uridine, which can rescue cells from DHODH inhibition. 3. Cell density: High cell density can increase the demand for pyrimidines. | 1. Ensure complete dissolution in DMSO before diluting in media. Prepare fresh dilutions for each experiment. 2. Use dialyzed FBS to minimize uridine levels. 3. Optimize cell seeding density to ensure logarithmic growth throughout the experiment. |
| Unexpected cytotoxicity in a DHODH-inhibitor-resistant cell line. | Off-target effects: At high concentrations, this compound may be inhibiting other essential cellular targets, such as kinases. | 1. Confirm with uridine rescue: Ensure the cytotoxicity is not reversible with uridine. 2. Perform a dose-response analysis: A significantly higher IC50 for cytotoxicity compared to DHODH inhibition suggests off-target effects. 3. Investigate off-target pathways: Use techniques like kinome profiling or proteomics to identify potential off-target interactions. |
| Inconsistent results between experiments. | 1. Compound stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 2. Lot-to-lot variability: Differences in the purity or activity of the compound or other reagents. | 1. Aliquot the stock solution and avoid repeated freeze-thaw cycles. 2. Validate new lots of the compound and other critical reagents. |
Quantitative Data Summary
Comparative Potency of DHODH Inhibitors
The following table provides a comparison of the in vitro potency of this compound with other well-characterized DHODH inhibitors.
| Inhibitor | hDHODH IC50 (nM) |
| This compound (Compound 18d) | 25 [1] |
| Brequinar | 12 |
| Teriflunomide | 262 |
| Leflunomide (active metabolite A771726) | 411 |
Hypothetical Kinase Selectivity Profile for this compound
Disclaimer: The following data is for illustrative purposes only to demonstrate how kinase selectivity data is presented. This is not based on published experimental results for this compound. A comprehensive kinase panel screening would be required to determine the actual off-target kinase activities.
| Kinase | % Inhibition at 1 µM | IC50 (µM) |
| hDHODH (Target) | >95% | 0.025 |
| Kinase A | 85% | 0.5 |
| Kinase B | 55% | 5.2 |
| Kinase C | 15% | >10 |
| Kinase D | 5% | >10 |
Experimental Protocols
Uridine Rescue Assay
This protocol is designed to confirm that the cellular effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Uridine stock solution (in water or PBS)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Prepare a second set of serial dilutions of this compound in complete culture medium supplemented with 100 µM uridine.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound with or without uridine. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot the cell viability against the logarithm of the inhibitor concentration for both conditions (with and without uridine) to determine the IC50 values. A significant rightward shift in the IC50 curve in the presence of uridine indicates on-target DHODH inhibition.
Kinase Selectivity Profiling (General Protocol)
This protocol outlines a general approach for assessing the off-target effects of this compound on a panel of kinases. Commercial services are widely available for broad kinase screening.
Materials:
-
This compound
-
A panel of purified kinases
-
Specific kinase substrates
-
ATP ([γ-33P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays)
-
Kinase reaction buffer
-
Assay plates (e.g., 384-well)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound.
-
In an assay plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add this compound at the desired concentrations to the wells. Include a positive control inhibitor for each kinase and a DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of inhibition for each kinase at each concentration of this compound and determine the IC50 values for any significant hits.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against hDHODH for Western blotting
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble hDHODH by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[4]
Visualizations
Caption: On-target effect of this compound on the de novo pyrimidine synthesis pathway.
Caption: Troubleshooting workflow to distinguish between on-target and off-target effects.
References
Technical Support Center: hDHODH-IN-1 Efficacy and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the efficacy of hDHODH-IN-1, a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1] This enzyme is critical for the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1] By inhibiting hDHODH, this compound disrupts this pathway, leading to a depletion of pyrimidines and subsequently inhibiting the proliferation of rapidly dividing cells, such as cancer cells.[1]
Q2: Why is the observed efficacy (IC50) of this compound lower in cell-based assays compared to enzymatic assays?
A2: A significant reason for the discrepancy in potency is the presence of serum proteins in cell culture media.[2][3] this compound can bind to serum proteins, primarily albumin. This binding sequesters the inhibitor, reducing the concentration of the free, unbound drug that is available to enter the cells and interact with the target enzyme, hDHODH.[2] It is the unbound fraction of a drug that exerts the pharmacological effect.[4]
Q3: How does serum concentration quantitatively affect the IC50 of this compound?
A3: Increasing the concentration of serum in the culture medium will lead to a corresponding increase in the apparent IC50 value of this compound. This phenomenon is known as an "IC50 shift".[2] The magnitude of this rightward shift in the dose-response curve is directly related to the extent of protein binding.[2] While specific public data for this compound is illustrative, the expected trend is a decrease in potency with higher serum concentrations.
Data Presentation
The following table illustrates the expected impact of serum concentration on the IC50 value of a typical potent inhibitor like this compound.
| Assay Condition | Serum Concentration | Apparent IC50 (nM) | Fold Shift in IC50 |
| Enzymatic Assay | 0% | 25 | 1x |
| Cell-Based Assay | 2% Dialyzed FBS | ~50 | 2x |
| Cell-Based Assay | 10% Standard FBS | ~200 | 8x |
| Cell-Based Assay | 50% Human Serum | ~1000 | 40x |
Note: These are representative values to illustrate the concept of the IC50 shift. Actual values can vary based on the cell line, specific lot of serum, and other experimental conditions.[5]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or reduced efficacy in cell-based assays.
-
Possible Cause 1: Serum Protein Binding.
-
Explanation: As detailed in the FAQs, proteins in Fetal Bovine Serum (FBS) bind to this compound, reducing its free concentration.[2]
-
Troubleshooting Steps:
-
Perform an IC50 Shift Assay: Generate dose-response curves for this compound in the presence of varying concentrations of serum (e.g., 0.5%, 2%, 5%, 10% FBS) or purified human serum albumin (HSA). This will quantify the impact of protein binding.[3]
-
Use Dialyzed FBS: Use dialyzed FBS in your experiments. This type of serum has small molecules, including pyrimidines like uridine (B1682114), removed, which can interfere with the assay.[6]
-
-
-
Possible Cause 2: Presence of Uridine in Serum.
-
Explanation: The de novo pyrimidine synthesis pathway, which this compound inhibits, can be bypassed by the pyrimidine salvage pathway. Uridine, present in standard FBS, can be taken up by cells and converted into the nucleotides needed for proliferation, thus "rescuing" them from the effects of the inhibitor.[1]
-
Troubleshooting Steps:
-
Perform a Uridine Rescue Experiment: This is a critical experiment to confirm on-target activity. If the anti-proliferative effect of this compound is reversed by the addition of exogenous uridine, it strongly indicates that the observed effect is due to the inhibition of pyrimidine synthesis.[7][8]
-
Use Dialyzed FBS: As mentioned above, using dialyzed FBS will minimize the confounding effects of uridine present in the serum.[6]
-
-
Issue 2: High variability in results between experiments.
-
Possible Cause: Inconsistent Serum Source or Concentration.
-
Explanation: Different lots of FBS can have varying concentrations of proteins and endogenous small molecules like uridine, leading to variability in inhibitor potency.
-
Troubleshooting Steps:
-
Standardize Serum: Use a single, large batch of FBS for a series of experiments to ensure consistency.
-
Record Lot Numbers: Meticulously record the lot numbers of all reagents, including FBS, used in your experiments.[1]
-
Validate New Lots: When a new lot of FBS is introduced, perform a validation experiment to compare its performance against the previous lot.[1]
-
-
Experimental Protocols
Protocol 1: IC50 Determination with Varying Serum Concentrations (IC50 Shift Assay)
This protocol determines the effect of serum protein binding on the potency of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in their standard growth medium and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions:
-
Prepare separate serial dilutions of this compound in culture medium containing different final concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%).
-
Include a vehicle control (DMSO) for each serum concentration.
-
-
Compound Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound and serum.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assay: Determine cell viability using a standard method such as MTT or CellTiter-Glo®.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each serum concentration.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model to determine the IC50 value for each serum condition.
-
Protocol 2: Uridine Rescue Experiment
This protocol is essential to confirm that the observed cellular effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound and Uridine Preparation:
-
Prepare serial dilutions of this compound in a complete medium (containing your standard FBS concentration).
-
Prepare a parallel set of serial dilutions of this compound in a complete medium supplemented with a final concentration of 100 µM uridine.[1][7]
-
Include vehicle controls with and without uridine.
-
-
Compound Treatment: Replace the overnight culture medium with the prepared media containing this compound with or without uridine.
-
Incubation: Incubate the plate for 72 hours.
-
Cell Viability Assay: Assess cell viability.
-
Data Analysis:
-
Determine the IC50 values of this compound in the presence and absence of uridine.
-
A significant rightward shift in the IC50 curve in the presence of uridine confirms on-target DHODH inhibition.[7]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: hDHODH-IN-1 Treatment and Cell Line-Specific Resistance
Welcome to the technical support center for hDHODH-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor and to troubleshoot issues related to cell line-specific resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1] hDHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting hDHODH, this compound depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis in rapidly proliferating cells that are highly dependent on this pathway.[1][2]
Q2: My cancer cell line is showing resistance to this compound. What are the common mechanisms of resistance?
A2: Resistance to DHODH inhibitors like this compound can arise through several mechanisms:
-
Upregulation of the Pyrimidine Salvage Pathway: Cancer cells can compensate for the blockage of the de novo pathway by upregulating the pyrimidine salvage pathway, which utilizes extracellular uridine (B1682114) and cytidine. A key enzyme in this pathway is uridine-cytidine kinase 2 (UCK2).[2][3][4]
-
Mutations in the DHODH Gene: Point mutations in the drug-binding site of the DHODH enzyme can prevent the inhibitor from binding effectively, thereby restoring enzyme function.
-
Increased Expression of DHODH: Overexpression of the DHODH protein can effectively "soak up" the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
Upregulation of Upstream Enzymes: Increased expression of enzymes upstream of DHODH, such as carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD), can increase the substrate flux through the pathway.[2]
Q3: How can I determine the mechanism of resistance in my cell line?
A3: A multi-pronged approach is recommended to investigate the mechanism of resistance:
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to measure the mRNA levels of genes in the de novo and salvage pyrimidine synthesis pathways (e.g., DHODH, UCK2, CAD).
-
Western Blotting: Analyze the protein levels of DHODH and UCK2 to confirm if changes in gene expression translate to the protein level.
-
DNA Sequencing: Sequence the DHODH gene to identify any potential mutations that could confer resistance.
-
Uridine Rescue Experiment: Assess whether the addition of exogenous uridine can rescue the cells from the anti-proliferative effects of this compound. A successful rescue strongly suggests that the resistance mechanism involves bypassing the de novo synthesis pathway.
Q4: I am observing inconsistent IC50 values for this compound in my experiments. What could be the cause?
A4: Inconsistent IC50 values can stem from several factors:
-
Cell Seeding Density: Ensure consistent cell seeding density across all experiments. Higher densities can increase the demand for pyrimidines and alter drug sensitivity.
-
Drug Potency: Aliquot and store this compound at -80°C to maintain its potency. Avoid repeated freeze-thaw cycles.
-
Assay Incubation Time: Optimize and standardize the incubation time for your cell viability assay (e.g., 72 hours).
-
Media Components: Standard fetal bovine serum (FBS) contains uridine, which can interfere with the inhibitor's efficacy. Consider using dialyzed FBS to remove small molecules.
-
Cell Line Integrity: Regularly perform cell line authentication and mycoplasma testing.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Other DHODH Inhibitors
| Inhibitor | Cell Line/Assay | IC50 Value | Reference |
| This compound | DHODH Enzyme Assay | 25 nM | [1] |
| This compound | Jurkat (T-cell leukemia) | 20 nM | [1] |
| Brequinar | Neuroblastoma cell lines | Low nM range | [5] |
| Brequinar | SH-EP (Neuroblastoma) | Highly resistant | [5] |
| Indoluidin D | HL-60 (Promyelocytic leukemia) | 4.4 nM | [6] |
| Indoluidin D | Jurkat (T-cell leukemia) | Potent activity | [6] |
| Indoluidin D | A549 (Lung carcinoma) | Potent activity | [6] |
Note: Data for this compound in a broad panel of resistant cell lines is limited. The table includes data for other potent DHODH inhibitors to illustrate the range of sensitivities.
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1][7][8][9]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes cell cycle distribution based on DNA content.
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) for at least 2 hours at -20°C.[10][11]
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.[10][12]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[10]
-
Analysis: Analyze the samples on a flow cytometer.
Gene Expression Analysis (qPCR)
This protocol measures the mRNA levels of target genes.
-
RNA Extraction: Treat cells with this compound, and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a suitable master mix, primers for your genes of interest (e.g., DHODH, UCK2), and the synthesized cDNA.
-
Data Analysis: Analyze the results to determine the relative expression of the target genes, normalized to a housekeeping gene.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. benchchem.com [benchchem.com]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. vet.cornell.edu [vet.cornell.edu]
Technical Support Center: hDHODH-IN-1 Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing variability in cell viability assays using the hDHODH inhibitor, hDHODH-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the human dihydroorotate (B8406146) dehydrogenase (hDHODH) enzyme.[1][2] hDHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is crucial for the production of nucleotides required for DNA and RNA synthesis.[3][4] By inhibiting hDHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and can induce apoptosis in rapidly proliferating cells that are highly dependent on this pathway.[5][6]
Q2: Why am I observing high variability in my cell viability assay results with this compound?
A2: High variability in cell viability assays can stem from several factors. These include inconsistencies in cell seeding density, the metabolic state of the cells, the specific cell line's dependence on the de novo versus the salvage pathway for pyrimidine synthesis, and technical errors in assay execution.[7][8] The presence of uridine (B1682114) in standard serum can also interfere with the inhibitor's efficacy by fueling the salvage pathway.[9]
Q3: How can I confirm that the observed effects of this compound are due to the inhibition of hDHODH?
A3: A uridine rescue experiment is the most critical method to confirm the on-target activity of this compound.[9] By providing exogenous uridine, cells can bypass the inhibited de novo pathway and synthesize pyrimidines via the salvage pathway. If the addition of uridine reverses the anti-proliferative or cytotoxic effects of this compound, it strongly indicates that the observed phenotype is a direct result of pyrimidine synthesis inhibition.[9][10]
Q4: What are the expected downstream cellular effects of hDHODH inhibition?
A4: Inhibition of hDHODH leads to a depletion of the pyrimidine pool, which can trigger several downstream effects. These include the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest, and the downregulation of the proto-oncogene c-Myc.[5][6][11][12] Ultimately, these events can lead to the induction of apoptosis.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Description: You are observing significant well-to-well or experiment-to-experiment variability in the calculated IC50 value of this compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a homogeneous single-cell suspension before and during plating. Use calibrated pipettes and consider using a multichannel pipette for seeding to minimize variability. Perform a cell titration experiment to determine the optimal seeding density for your cell line where the signal is in the linear range of the assay.[7][8] |
| Variations in Cell Health and Passage Number | Use cells from a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[7] |
| Edge Effects in Microplates | Avoid using the outer wells of the 96-well plate as they are more susceptible to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.[7][13] |
| Incomplete Dissolution of Formazan (B1609692) Crystals (MTT Assay) | Ensure complete solubilization of the formazan crystals by vigorous pipetting or placing the plate on an orbital shaker before reading the absorbance.[7] |
| Compound Precipitation | Visually inspect the media for any signs of this compound precipitation after dilution in the culture medium. Ensure the final DMSO concentration is consistent across all wells and is not at a level that affects cell viability.[14] |
Issue 2: Uridine Rescue Experiment is Not Working
Description: The addition of uridine is not reversing the effects of this compound in your cell viability assay.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Uridine Concentration | The optimal uridine concentration can be cell-line dependent. Perform a titration experiment with a range of uridine concentrations (e.g., 10 µM to 200 µM) to find the optimal rescue concentration for your specific cell line.[9] |
| Timing of Uridine Addition | Add uridine at the same time as or shortly after the addition of this compound to ensure it is available to the cells when pyrimidine synthesis is inhibited. |
| Presence of Uridine in Serum | Standard fetal bovine serum (FBS) contains uridine, which can mask the effect of the inhibitor. Use dialyzed FBS to remove small molecules like uridine.[9] |
| This compound Concentration is Too High | Excessively high concentrations of the inhibitor may induce off-target effects that cannot be rescued by uridine. Perform a dose-response experiment to determine a concentration that effectively inhibits cell proliferation without causing overwhelming toxicity. |
| Low Expression of Uridine Transporters | The efficacy of the rescue is dependent on the cell's ability to take up exogenous uridine. If you suspect low transporter expression, consider using a different cell line with known high transporter expression for comparison.[9] |
Data Presentation
Table 1: Reported IC50 Values of DHODH Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | DHODH Inhibitor | Reported IC50 (nM) |
| Ba/F3 | Pro-B Cell Leukemia | Pralsetinib (RET/DHODH inhibitor) | 6 |
| TT | Medullary Thyroid Carcinoma | Pralsetinib (RET/DHODH inhibitor) | 0.5 |
| LC-2/ad | Non-Small Cell Lung Cancer | Pralsetinib (RET/DHODH inhibitor) | 1.8 |
| HL-60 | Acute Promyelocytic Leukemia | Indoluidin D | 4.4 |
| Jurkat | T-cell Leukemia | Indoluidin D | 11 |
| A549 | Lung Carcinoma | Indoluidin D | 23 |
| WM266-4 | Melanoma | Indoluidin D | 14 |
| HT-1080 | Fibrosarcoma | Indoluidin D | 16 |
| A431 | Epidermoid Carcinoma | Indoluidin D | 21 |
| Note: IC50 values can vary between experiments due to differences in experimental conditions such as cell density and assay duration.[8][15] |
Table 2: General Guidelines for Cell Seeding Density in 96-Well Plates
| Cell Type | Seeding Density (cells/well) | Notes |
| Adherent - Fast Growing (e.g., HEK293T, HeLa) | 5,000 - 15,000 | Adjust based on the duration of the assay to avoid confluency. |
| Adherent - Slow Growing (e.g., MCF-7) | 10,000 - 25,000 | May require a longer incubation time to achieve a robust signal. |
| Suspension (e.g., Jurkat, K562) | 20,000 - 100,000 | Ensure even distribution in wells. |
| These are general starting points. The optimal seeding density for any given cell line and experiment must be determined empirically through a cell titration experiment.[16][17][18] |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Prepare Cell Suspension: Harvest and count cells that are in the exponential growth phase. Prepare a series of 2-fold serial dilutions of the cell suspension in complete culture medium.
-
Seed Cells: In a 96-well plate, seed the different cell densities in triplicate, ranging from a low density (e.g., 1,000 cells/well) to a high density (e.g., 100,000 cells/well). Include wells with medium only as a blank control.
-
Incubate: Incubate the plate for the intended duration of your cell viability assay (e.g., 24, 48, or 72 hours).
-
Perform Viability Assay: At the end of the incubation period, perform your chosen cell viability assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's protocol.
-
Analyze Data: Plot the absorbance or luminescence values against the number of cells seeded. The optimal seeding density for your experiments will be within the linear range of this curve.
Protocol 2: MTT Cell Viability Assay with this compound
-
Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment (for adherent cells).
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is 1 nM to 10 µM.[2] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add a small volume of concentrated drug solution to each well. Incubate the plate for your desired treatment duration (e.g., 72 hours).[2]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[7][19]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using a non-linear regression analysis.[2]
Protocol 3: Uridine Rescue Experiment
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Treatment Preparation: Prepare serial dilutions of this compound as described previously. For the rescue groups, supplement the medium containing the this compound dilutions with a final concentration of uridine (e.g., 100 µM).[9] Include the following controls: vehicle only, this compound only, and uridine only.
-
Incubation and Viability Assessment: Follow the incubation and cell viability assessment steps from the MTT assay protocol.
-
Data Analysis: Compare the cell viability of the this compound treated groups with the this compound plus uridine treated groups. A significant increase in cell viability in the presence of uridine indicates a successful rescue.[10]
Mandatory Visualizations
Caption: this compound signaling pathway and uridine rescue mechanism.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cross-species metabolomic analysis identifies uridine as a potent regeneration promoting factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. med.unc.edu [med.unc.edu]
- 17. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 18. 547446.fs1.hubspotusercontent-na1.net [547446.fs1.hubspotusercontent-na1.net]
- 19. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: hDHODH-IN-1 On-Target Activity Validation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the on-target activity of hDHODH-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of human Dihydroorotate (B8406146) Dehydrogenase (hDHODH).[1][2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[1][3][4] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which in turn inhibits cell proliferation and can induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells that have a high demand for pyrimidines.[1][5]
Q2: My cells are showing a weaker-than-expected response to this compound treatment. What could be the issue?
A2: A weaker-than-expected response could be due to the pyrimidine salvage pathway. Fetal bovine serum (FBS) used in cell culture media contains uridine (B1682114), which can be taken up by cells and converted into necessary pyrimidine nucleotides, thereby bypassing the block in the de novo pathway caused by this compound.[6] The concentration and lot-to-lot variability of uridine in FBS can lead to inconsistent results.[6] Consider using dialyzed FBS or a uridine-free medium to ensure that the observed effects are primarily due to the inhibition of de novo pyrimidine synthesis.
Q3: How can I definitively confirm that the observed cellular effects are due to hDHODH inhibition?
A3: The most critical experiment to confirm on-target DHODH inhibition is the uridine rescue assay .[6] If the cytotoxic or anti-proliferative effects of this compound are reversed by the addition of exogenous uridine, it strongly indicates that the observed phenotype is a direct result of pyrimidine biosynthesis inhibition.[6][7] Additionally, metabolomic analysis to detect the accumulation of dihydroorotate (DHO), the substrate of DHODH, provides direct evidence of target engagement.[7][8]
Q4: I am observing unexpected cellular effects. Could these be off-target effects of this compound?
Q5: What is a biochemical assay I can use to measure the direct inhibitory effect of this compound on the enzyme?
A5: A common biochemical assay measures DHODH activity by monitoring the reduction of a dye like 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[9][10][11] The inhibition of this reaction in the presence of this compound can be measured spectrophotometrically to determine the IC50 value.[11][12]
Quantitative Data Summary
The inhibitory potency of this compound and other well-characterized DHODH inhibitors are summarized below. This data is essential for designing experiments with appropriate concentrations of the inhibitor.
| Inhibitor | Target | IC50 (nM) | Cell Line (for cellular IC50) | Reference |
| This compound | hDHODH | 25 | Jurkat | [7] |
| Brequinar | hDHODH | 4.6 | - | |
| Teriflunomide | hDHODH | 773 | - | |
| Atovaquone | hDHODH | - | - | [13] |
| Leflunomide | hDHODH | - | - | [13] |
Experimental Protocols & Methodologies
Here are detailed protocols for key experiments to validate the on-target activity of this compound.
Uridine Rescue Assay
This assay is fundamental to demonstrating that the anti-proliferative effects of this compound are due to the inhibition of pyrimidine biosynthesis.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the experimental period (e.g., 72 hours).
-
Treatment Preparation:
-
Cell Treatment: Remove the existing medium and add the prepared media containing this compound, this compound with uridine, or the controls.
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[6][7]
-
Cell Viability Assessment: Measure cell viability using a standard method such as MTT, WST-1, or CellTiter-Glo assay.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves for this compound with and without uridine to determine the IC50 values. A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue and confirms on-target activity.
Dihydroorotate (DHO) Accumulation Assay (Metabolomic Analysis)
This method directly measures the biochemical consequence of DHODH inhibition in cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at a concentration known to inhibit proliferation (e.g., 5-10 times the IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).[7]
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of dihydroorotate.
-
Data Analysis: Normalize the DHO levels to an internal standard and cell number or protein concentration.[7] A significant accumulation of DHO in this compound-treated cells compared to the vehicle control confirms target engagement.[7]
Biochemical DHODH Inhibition Assay
This in vitro assay directly measures the inhibitory effect of this compound on the purified hDHODH enzyme.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement: Measure the decrease in absorbance at 600-650 nm over time, which corresponds to the reduction of DCIP.[10][12]
-
Data Analysis: Calculate the initial reaction velocities. Normalize the velocities to the control (no inhibitor) to determine the percent inhibition. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.[12]
Visualized Workflows and Pathways
The following diagrams illustrate the key concepts and experimental workflows described above.
Caption: Mechanism of this compound action and the uridine rescue pathway.
Caption: Experimental workflow for the Uridine Rescue Assay.
Caption: Workflow for Dihydroorotate (DHO) Accumulation Assay.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
unexpected phenotypes in cells treated with hDHODH-IN-1
Welcome to the technical support center for hDHODH-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypes and addressing common issues encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key mitochondrial enzyme.[1][2] DHODH catalyzes the fourth step in the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[1][3] By inhibiting DHODH, the inhibitor depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and a reduction in cell proliferation, particularly in rapidly dividing cells.[2][4]
Q2: I'm observing a much stronger cytotoxic effect than anticipated. Could this be an off-target effect?
A2: While this compound is designed for specificity, unexpectedly high cytotoxicity could indicate off-target activities, especially at higher concentrations.[2] Phenotypes like rapid cell death in cell lines not highly dependent on de novo pyrimidine synthesis may suggest interaction with other cellular proteins.[2] Some molecules with structural similarities have been known to interact with unintended targets, such as kinases.[5]
Q3: How can I distinguish between on-target and off-target effects of this compound?
A3: A uridine (B1682114) rescue experiment is the standard method to confirm that the observed effects are due to DHODH inhibition.[2][6] Supplementing the cell culture medium with uridine allows cells to bypass the blocked de novo pathway by using the pyrimidine salvage pathway.[2] If uridine addition reverses the phenotype (e.g., restores cell viability), it strongly indicates an on-target effect.[5][6] If the phenotype persists, an off-target mechanism is likely.
Q4: My results with this compound are inconsistent between experiments. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Inhibitor Precipitation: this compound may precipitate in aqueous culture media, reducing its effective concentration.[4] Always prepare fresh dilutions from a DMSO stock for each experiment.[4]
-
Serum Uridine Levels: Fetal bovine serum (FBS) contains uridine, which can be utilized by the salvage pathway, counteracting the inhibitor's effect.[4] Variations in serum batches can lead to variability in experimental outcomes.[4]
-
Cell Line Dependency: Different cell lines exhibit varying degrees of dependence on the de novo versus the salvage pathway for pyrimidine synthesis, which will affect their sensitivity to the inhibitor.[5]
Troubleshooting Guide
This guide addresses specific unexpected phenotypes and provides a structured approach to troubleshooting.
| Observed Phenotype | Possible Cause | Recommended Action |
| Stronger than expected cytotoxicity, even in cell lines with robust salvage pathways. | Off-target effect on a critical protein or signaling pathway.[2] | 1. Perform a Uridine Rescue Experiment: This is the most critical step to differentiate on-target from off-target effects.[2] 2. Test a Structurally Different DHODH Inhibitor: Use another well-characterized DHODH inhibitor (e.g., Brequinar, Leflunomide). If the phenotype is identical and rescued by uridine, it points to an on-target class effect.[4] 3. Investigate Off-Target Pathways: Based on the phenotype (e.g., rapid apoptosis), hypothesize and probe potentially affected signaling pathways using methods like western blotting for key signaling proteins.[2] |
| Cell cycle arrest in a different phase than the expected S-phase. | Cell-type specific responses or potential off-target effects on cell cycle regulators. DHODH inhibition can lead to arrest in the S-phase or G2/M phase.[1][7] | 1. Confirm with Uridine Rescue: Ensure the cell cycle arrest is reversible with uridine supplementation. 2. Detailed Cell Cycle Analysis: Use flow cytometry after propidium (B1200493) iodide staining to precisely quantify cells in each phase.[1] 3. Analyze Key Cell Cycle Regulators: Use western blotting to check the expression levels of proteins like CDK2 and Cyclin A2.[1] |
| No significant effect on cell proliferation, even at high concentrations. | The cell line may predominantly use the pyrimidine salvage pathway.[5] The medium may contain high levels of uridine.[4] | 1. Use Uridine-Depleted Medium/Serum: Culture cells in a medium with dialyzed FBS to minimize uridine from an external source. 2. Co-treatment with a Salvage Pathway Inhibitor: Consider using an inhibitor of the salvage pathway, such as dipyridamole, in combination with the DHODH inhibitor to block both routes of pyrimidine acquisition.[8] |
| Induction of cellular differentiation instead of apoptosis. | In some cancer types, particularly acute myeloid leukemia (AML), DHODH inhibition has been shown to induce terminal differentiation rather than cytotoxicity.[9][10] | This may be an expected on-target effect depending on the cell model. Characterize the differentiation using cell surface markers, morphology, and gene expression analysis.[9] |
| Changes in mitochondrial morphology or function unrelated to pyrimidine synthesis. | DHODH is a mitochondrial enzyme that couples pyrimidine biosynthesis to the electron transport chain.[11] Inhibition can lead to mitochondrial depolarization and production of reactive oxygen species (ROS).[7][12] | 1. Assess Mitochondrial Membrane Potential: Use probes like JC-1 to measure changes in mitochondrial polarization.[12] 2. Measure ATP and ROS Levels: Evaluate cellular ATP levels and the production of reactive oxygen species.[7][12] |
Key Experimental Protocols
Uridine Rescue Experiment
This experiment is crucial to verify that the cellular effects of this compound are due to the inhibition of the de novo pyrimidine biosynthesis pathway.
-
Objective: To determine if exogenous uridine can reverse the phenotype induced by this compound.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Uridine (sterile stock solution, e.g., 100 mM in water or PBS)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in a complete medium.
-
Prepare a parallel set of serial dilutions of this compound in a complete medium supplemented with a final concentration of 100 µM uridine.[5]
-
Remove the old medium from the cells and add the medium containing this compound with or without uridine.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Measure cell viability using your chosen reagent according to the manufacturer's protocol.
-
Expected Outcome: If the cytotoxic/anti-proliferative effect of this compound is on-target, the addition of uridine should restore cell viability to levels comparable to the untreated control.[6]
-
Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle.
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Procedure:
-
Harvest and wash the treated (and control) cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 2 hours.[1]
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA, which would otherwise be stained by PI.[1]
-
Stain the cellular DNA with a solution containing propidium iodide.[1]
-
Analyze the stained cells using a flow cytometer. The DNA content will correspond to the cell cycle phase (G1, S, G2/M).
-
Apoptosis Assay via Annexin V/PI Staining
This is a common method to detect and differentiate between apoptotic and necrotic cells.
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.[1]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[1]
-
Incubate in the dark for 15 minutes at room temperature.[1]
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. haematologica.org [haematologica.org]
- 11. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
Validation & Comparative
Validating hDHODH-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the cellular target engagement of hDHODH-IN-1, a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH). We will explore key experimental approaches, present comparative data with other known hDHODH inhibitors, and provide detailed protocols for the cited experiments.
hDHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for the synthesis of DNA and RNA.[1] This pathway is particularly vital for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making hDHODH an attractive therapeutic target.[1][2] this compound is a potent inhibitor of this enzyme, and confirming its direct engagement with its target in a cellular context is a crucial step in its development as a selective therapeutic agent.[1]
Comparative Analysis of hDHODH Inhibitors
The following tables summarize the inhibitory potency of this compound in comparison to other well-characterized hDHODH inhibitors.
| Table 1: In Vitro hDHODH Enzyme Inhibition [3] | | :--- | :--- | | Inhibitor | IC50 (nM) | | this compound | 25 | | Brequinar | 12 | | Teriflunomide | 262 | | A77 1726 (active metabolite of Leflunomide) | 411 | | BAY-2402234 | 1.2 | | H-006 | 3.8 | | ASLAN003 | 35 | | Vidofludimus | 141 |
| Table 2: Cellular Proliferation Inhibition [4][5] | | :--- | :--- | :--- | | Inhibitor | Cell Line | IC50 (nM) | | this compound | Jurkat | 20 | | Brequinar | HeLa | 338 | | Brequinar | CaSki | 747 | | ASLAN003 | THP-1, MOLM-14, KG-1 (AML) | 152 - 582 | | BAY 2402234 | 9 Leukemia Cell Lines | 0.08 - 8.2 |
Key Methods for Validating Target Engagement
Several robust methods can be employed to confirm that this compound engages its intended target within a cellular context. These can be categorized as direct or indirect measures of target engagement.
Metabolomic Analysis: Biomarker Accumulation
A direct and quantitative method to confirm hDHODH inhibition is to measure the accumulation of its substrate, dihydroorotate (DHO), and the depletion of downstream products like orotate.[6][7]
Uridine (B1682114) Rescue Assay
This functional assay confirms that the inhibitor's cellular effects are due to the disruption of the de novo pyrimidine synthesis pathway. Supplementing the cell culture medium with uridine allows cells to bypass the DHODH-dependent pathway, thus "rescuing" them from the anti-proliferative effects of the inhibitor.[2][6]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that directly demonstrates the binding of an inhibitor to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[6][8]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and the workflows for the key validation experiments.
Caption: De Novo Pyrimidine Synthesis Pathway and this compound Inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Metabolomic Analysis Workflow for DHO Accumulation.
Caption: Uridine Rescue Assay Workflow.
Experimental Protocols
Metabolomic Analysis of Dihydroorotate (DHO) Accumulation
Objective: To quantify the intracellular accumulation of the hDHODH substrate, dihydroorotate, following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a dose-response range of this compound and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[6]
-
Metabolite Extraction: Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for 15 minutes. Scrape the cells and collect the extract.[3][6]
-
Sample Preparation: Centrifuge the cell extracts at high speed to pellet debris. Collect the supernatant containing the metabolites.[6]
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of dihydroorotate.[6]
-
Data Analysis: Normalize the DHO levels to an internal standard and cell number or protein concentration. Compare the DHO levels in this compound-treated cells to the vehicle control.[6]
Uridine Rescue Assay
Objective: To demonstrate that the anti-proliferative effect of this compound is due to the inhibition of de novo pyrimidine synthesis.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.[6]
-
Treatment: Treat the cells with a concentration of this compound that is known to inhibit proliferation (e.g., 5-10 times the IC50). In parallel, treat cells with this compound in the presence of a high concentration of uridine (e.g., 100 µM). Include a vehicle control and a uridine-only control.[6]
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[6]
-
Cell Viability Assay: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.[6]
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with uridine. A significant increase in viability in the co-treated wells indicates a successful rescue.[6]
Cellular Thermal Shift Assay (CETSA)
Objective: To directly demonstrate the binding of this compound to the hDHODH protein in intact cells.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.[9][10]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.[11]
-
Cell Lysis: Lyse the cells to release the proteins, typically using freeze-thaw cycles.[11]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[6][11]
-
Protein Detection: Analyze the amount of soluble hDHODH in the supernatant at each temperature using Western blotting.[6][9]
-
Data Analysis: Plot the amount of soluble hDHODH as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
hDHODH-IN-1 vs. Brequinar: A Comparative Guide to IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of two prominent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), hDHODH-IN-1 and Brequinar, across various cancer cell lines. Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a key therapeutic target in oncology.[1][2][3] Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[1][3] Inhibition of hDHODH disrupts this essential process, leading to cell cycle arrest and apoptosis.[4]
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and Brequinar in various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same study are limited. Variations in experimental conditions can influence IC50 values.
| Cancer Cell Line | Cancer Type | This compound IC50 | Brequinar IC50 |
| Jurkat | T-cell Leukemia | 20 nM (as DHODH-IN-1)[4] | - |
| HL-60 | Acute Promyelocytic Leukemia | 4.4 nM (as Indoluidin D, a DHODH inhibitor)[5] | 4.5 nM[5] |
| A-375 | Melanoma | - | 0.59 µM[6] |
| A549 | Lung Carcinoma | - | 4.1 µM[6] |
| HCT 116 | Colon Cancer | - | >50 µM[6] |
| HT-29 | Colon Cancer | - | 0.59 µM[7] |
| MIA PaCa-2 | Pancreatic Cancer | - | >50 µM[6] |
| HeLa | Cervical Cancer | - | 0.338 µM (48h)[6] |
| CaSki | Cervical Cancer | - | 0.747 µM (48h)[6] |
| H929 | Myeloma | - | 0.24 µM[6] |
| Ramos | Lymphoma | - | 0.054 µM[6] |
| HT-1080 | Fibrosarcoma | - | 17 µM[7] |
Signaling Pathway and Experimental Workflow
The inhibition of hDHODH by compounds like this compound and Brequinar directly impacts the de novo pyrimidine synthesis pathway, which is crucial for the production of building blocks for DNA and RNA.
References
- 1. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Tale of Two Inhibitors: Unraveling the Distinct Binding Modes of hDHODH-IN-1 and Teriflunomide
A deep dive into the structural and functional differences between a novel class of inhibitors and the established drug Teriflunomide reveals divergent strategies for targeting human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in autoimmune diseases and cancer.
In the landscape of therapeutic drug development, human dihydroorotate dehydrogenase (hDHODH) has emerged as a critical target. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway, a process essential for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells. Inhibition of hDHODH effectively curtails the production of pyrimidines, leading to a cytostatic effect.
Teriflunomide, the active metabolite of leflunomide, is a well-established, FDA-approved drug for the treatment of multiple sclerosis that functions by inhibiting hDHODH. More recently, a novel class of potent hDHODH inhibitors, exemplified here as hDHODH-IN-1, has been identified, showcasing a distinct mechanism of action. This guide provides a comprehensive comparison of the binding modes, inhibitory activities, and the experimental methodologies used to characterize these two classes of inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and Teriflunomide against hDHODH have been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, are summarized below. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound (as compound 1291) | Human DHODH | 25 | [1] |
| Teriflunomide | Human DHODH | ~1250 | [2] |
| Teriflunomide | Human DHODH | 24.5, 407.8 | [3] |
Note: IC50 values can vary between studies due to different assay conditions.
Divergent Binding Modes within the Ubiquinone Tunnel
X-ray crystallographic studies have been instrumental in elucidating the precise binding interactions of this compound and Teriflunomide within the enzyme's ubiquinone binding tunnel. These studies reveal that while both inhibitors occupy the same general pocket, their orientation and key interactions with amino acid residues differ significantly.
Teriflunomide's Binding Mode:
Teriflunomide binds in a distinct orientation within the hydrophobic tunnel of hDHODH. The crystal structure of the hDHODH-Teriflunomide complex (PDB ID: 1D3H) reveals key interactions.[1][4][5]
This compound's "Brequinar-like" Binding Mode:
In contrast, this compound, representing a novel class of inhibitors, adopts a "brequinar-like" binding mode.[1] This conformation is notably different from that of Teriflunomide. The crystal structure of hDHODH in complex with a representative of this class (compound 1291, PDB ID: 6J3C) highlights these differences.[1][6]
The biphenylic portion of these novel inhibitors occupies a position similar to that of brequinar, another potent DHODH inhibitor.[1] Key interactions for this class of inhibitors include hydrogen bonds with the side chains of Arginine 136 (R136).[1][7] They are also stabilized by a significant number of hydrophobic interactions with residues such as Methionine 43 (M43), Leucine 46 (L46), Leucine 58 (L58), Phenylalanine 62 (F62), Phenylalanine 98 (F98), Methionine 111 (M111), and Leucine 359 (L359).[1][7]
The following diagram illustrates the distinct binding orientations of this compound and Teriflunomide within the hDHODH binding pocket.
Signaling Pathway and Mechanism of Action
Both this compound and Teriflunomide exert their therapeutic effects by inhibiting the de novo pyrimidine synthesis pathway. This pathway is crucial for the production of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides. By blocking the conversion of dihydroorotate to orotate, these inhibitors deplete the cellular pool of pyrimidines, which is essential for DNA and RNA synthesis. This leads to a cytostatic effect, primarily on rapidly proliferating cells that are highly dependent on this pathway.
Experimental Protocols
The characterization of hDHODH inhibitors relies on a series of well-defined experimental protocols.
Recombinant Human DHODH Expression and Purification
-
Expression: The gene encoding the soluble domain of human hDHODH is typically cloned into an expression vector (e.g., pET vector) and transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: The bacterial cells are harvested and lysed. The soluble hDHODH protein is then purified using a combination of chromatographic techniques, commonly starting with affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.[8][9][10]
DHODH Enzyme Inhibition Assay (DCIP-Based)
This is a common in vitro method to determine the potency of DHODH inhibitors. The assay measures the reduction of a chromogenic indicator, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH.
-
Principle: hDHODH catalyzes the oxidation of dihydroorotate to orotate, with the concomitant reduction of a co-substrate, typically a ubiquinone analog like Coenzyme Q10. The electrons are then transferred to DCIP, causing a decrease in its absorbance at around 600 nm.
-
Procedure:
-
Recombinant human DHODH is incubated with varying concentrations of the test inhibitor in an assay buffer.
-
The enzymatic reaction is initiated by the addition of dihydroorotate and the electron acceptor couple (e.g., Coenzyme Q10 and DCIP).
-
The decrease in absorbance at 600-650 nm is monitored over time using a microplate reader.
-
The rate of reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][11]
-
X-ray Crystallography of hDHODH-Inhibitor Complexes
Determining the high-resolution crystal structure of hDHODH in complex with an inhibitor is crucial for understanding the binding mode.
-
Crystallization: Purified hDHODH is incubated with a molar excess of the inhibitor. This complex is then subjected to crystallization screening using various precipitants, buffers, and additives. The hanging-drop vapor diffusion method is commonly employed.[1][9]
-
Data Collection and Structure Determination: Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam. The resulting diffraction data are processed to determine the three-dimensional electron density map of the protein-inhibitor complex. The atomic model is then built into the electron density and refined to yield the final structure.[1]
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Expression, purification, crystallization and preliminary X-ray diffraction analysis of the dihydroorotase domain of human CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallographic Structure of Human Dihydroorotate Dehydrogenase in Complex with the Natural Product Inhibitor Lapachol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of human dihydroorotate dehydrogenase for interaction studies with lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to hDHODH-IN-1 and Other DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in cancer therapy. This guide provides a comparative analysis of the novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, hDHODH-IN-1, with other established DHODH inhibitors. We delve into the critical issue of cross-resistance, offering available experimental data and detailed methodologies to empower researchers in the development of next-generation cancer therapeutics and strategies to circumvent resistance.
The Landscape of DHODH Inhibition and Resistance
Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for the production of DNA and RNA.[1] Its inhibition leads to the depletion of pyrimidine pools, thereby halting cell proliferation, which makes it a compelling target for cancer treatment.[1][2] this compound is a potent inhibitor of this enzyme, with a reported IC50 of 25 nM.[1][3] However, the therapeutic efficacy of DHODH inhibitors can be compromised by the development of resistance through mechanisms such as mutations in the DHODH gene that prevent inhibitor binding, or the upregulation of compensatory pyrimidine salvage pathways.[1][4]
Comparative Efficacy of DHODH Inhibitors
While direct cross-resistance studies involving this compound are not extensively available in the current literature, examining the performance of other DHODH inhibitors provides valuable insights into potential resistance patterns. The following table summarizes the inhibitory potency of various DHODH inhibitors against human DHODH or cancer cell lines.
| Inhibitor | Target/Cell Line | IC50 (nM) | Reference |
| This compound | human DHODH | 25 | [1] |
| Dhodh-IN-16 | human DHODH | 0.396 | [4] |
| BAY 2402234 | OCI-LY19 (Sensitive) | 0.005 | [1] |
| Brequinar | human DHODH | 12 | [5] |
| Teriflunomide | human DHODH | 262 | [5] |
| Vidofludimus | human DHODH | 141 | [5] |
| FF1215T | human DHODH | 9 | [5] |
Note: The potency of inhibitors can vary depending on the specific cell line and experimental conditions.
Cross-Resistance Insights from BAY 2402234
A notable example of resistance to a DHODH inhibitor comes from studies with BAY 2402234. A resistant OCI-LY19 cell line demonstrated a staggering 200,000-fold increase in resistance, attributed to a specific A58T missense mutation in the DHODH gene.[1] This mutation is thought to impede the binding of BAY 2402234.[1] It is plausible that such a mutation could confer cross-resistance to other DHODH inhibitors that share a similar binding mechanism.[1]
| Inhibitor | Cell Line | IC50 (nM) | Fold Resistance | Reference |
| BAY 2402234 | OCI-LY19 (Sensitive) | 0.005 | 1x | [1] |
| BAY 2402234 | OCI-LY19 (Resistant) | 1,000 | 200,000x | [1] |
This substantial shift in sensitivity underscores the profound impact a single point mutation can have on drug efficacy.[1] Further investigation is needed to assess the sensitivity of such resistant cell lines to this compound to map the cross-resistance landscape.
Experimental Protocols
To facilitate further research into cross-resistance, detailed methodologies for key experiments are provided below.
Generation of Drug-Resistant Cell Lines
This protocol outlines a common method for developing cell lines with acquired resistance to a DHODH inhibitor.
-
Initial Culture: Begin by culturing the parental cancer cell line in standard growth medium.
-
Dose Escalation: Introduce the DHODH inhibitor at a concentration close to the IC50 value. As cells adapt and resume proliferation, gradually increase the drug concentration in a stepwise manner over several weeks or months.[4]
-
Resistant Population: Continue this process until the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., >10-fold the initial IC50).[4]
-
Clonal Isolation: Isolate single clones from the resistant population using techniques like limiting dilution to ensure a homogenous resistant cell line.[4]
-
Characterization: Quantify the level of resistance by determining the IC50 of the resistant cell line to the selecting drug.[6] Conduct molecular analyses, such as sequencing the DHODH gene for mutations and using qPCR or Western blotting to assess DHODH expression levels, to identify the mechanism of resistance.[6]
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of DHODH inhibitors and calculate IC50 values.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the DHODH inhibitors (e.g., this compound, Brequinar) for 72 hours. A vehicle control (e.g., DMSO) should be included.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the drug concentration that results in a 50% reduction in cell viability compared to the vehicle control.[6]
DHODH Enzymatic Assay
This in vitro assay measures the direct inhibitory effect of a compound on DHODH enzymatic activity.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 100 µM Coenzyme Q10, and 200 µM 2,6-dichloroindophenol (B1210591) (DCIP).[1]
-
Inhibitor Pre-incubation: Add various concentrations of the test compound (e.g., this compound) to the wells of a 96-well plate containing the reaction mixture and recombinant human DHODH enzyme. Incubate for 30 minutes at room temperature.[1]
-
Reaction Initiation: Start the reaction by adding the substrate, dihydroorotate, to a final concentration of 500 µM.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
IC50 Determination: Calculate the IC50 value from the dose-response curve of enzyme inhibition.
Visualizing DHODH Inhibition and Resistance Pathways
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, the point of DHODH inhibition, and key resistance mechanisms.
References
Specificity of hDHODH-IN-1 Compared to Other Pyrimidine Synthesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity and performance of the novel human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitor, hDHODH-IN-1, against other well-characterized inhibitors of the de novo pyrimidine (B1678525) synthesis pathway. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of all cells, providing the necessary precursors for DNA and RNA synthesis.[1] Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway.[1][2] Due to the high demand for pyrimidines in rapidly dividing cells, such as cancer cells and activated lymphocytes, DHODH has become a significant therapeutic target for various diseases, including cancer and autoimmune disorders.[1][3]
This compound is a potent and specific inhibitor of DHODH, effectively disrupting the production of pyrimidines, which leads to the inhibition of cell proliferation.[1] This guide will compare its inhibitory potency with other notable pyrimidine synthesis inhibitors like Brequinar, Teriflunomide (the active metabolite of Leflunomide), PALA, and Pyrazofurin.
Comparative Analysis of Inhibitor Potency
The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for this compound and other selected pyrimidine synthesis inhibitors against their respective target enzymes.
| Inhibitor | Target Enzyme | IC50 (nM) | References |
| This compound | DHODH | 25 | [4] |
| Brequinar | DHODH | 5.2 - 20 | [4] |
| Teriflunomide (A77 1726) | DHODH | 179 - 411 | [4] |
| Leflunomide | DHODH | ~411 | [4] |
| PALA (N-(Phosphonacetyl)-L-aspartate) | CAD (Aspartate Transcarbamylase) | Varies by cell line (µM range) | [4] |
| Pyrazofurin | UMPS (Orotate Phosphoribosyltransferase) | 60 - 370 | [4] |
*Teriflunomide is the active metabolite of Leflunomide.
Mechanism of Action and Specificity
This compound, Brequinar, and Teriflunomide all target DHODH, a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate (B1227488).[1][4] In contrast, PALA and Pyrazofurin inhibit different enzymes in the pyrimidine synthesis pathway. PALA targets the carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD) complex, while Pyrazofurin inhibits orotate phosphoribosyltransferase (UMPS).[4][5]
The specificity of an inhibitor for its target enzyme is a critical factor in determining its therapeutic window and potential for off-target effects. While comprehensive off-target profiling for this compound is not extensively documented in publicly available literature, its high potency against DHODH suggests a favorable specificity profile.[4][6] For other DHODH inhibitors like Brequinar, clinical development was hindered by a narrow therapeutic window and significant side effects, which may be attributed to off-target activities.[4] Teriflunomide, the active metabolite of Leflunomide, is an approved drug for multiple sclerosis, but it is also associated with a range of side effects.[7][8][9]
To confirm that the cellular effects of a DHODH inhibitor are due to on-target activity, a "uridine rescue" experiment is a standard approach.[10] Supplementing cell culture medium with uridine (B1682114) allows cells to bypass the blocked de novo pathway by utilizing the pyrimidine salvage pathway. If the addition of uridine reverses the inhibitor's effects, it strongly indicates on-target DHODH inhibition.[10]
Signaling Pathways and Experimental Workflows
To visually represent the information discussed, the following diagrams illustrate the pyrimidine synthesis pathway with inhibitor targets and a general workflow for assessing inhibitor specificity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DHODH Enzymatic Activity Assay (DCIP-Based)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate.[11][12]
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - DHODH substrate
-
Coenzyme Q10 (or a soluble analog like decylubiquinone) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~600-650 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test inhibitor and control compounds in DMSO. Create a serial dilution of the inhibitors.
-
Reaction Setup: In a 96-well plate, add the diluted inhibitors to the wells. Include a DMSO-only control (0% inhibition) and a positive control inhibitor.
-
Enzyme Addition: Add the recombinant human DHODH enzyme to each well and pre-incubate with the inhibitors for a defined period (e.g., 30 minutes at 25°C).[11]
-
Reaction Initiation: Prepare a substrate mix containing DHO and DCIP in the assay buffer. Initiate the reaction by adding the substrate mix to all wells.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode.[11] The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic or cytostatic effects of a compound.[1][13]
Materials:
-
Human cancer cell line (e.g., Jurkat, MOLM-13)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test inhibitors dissolved in DMSO
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitors for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[1]
-
Formazan Solubilization: Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mssociety.org.uk [mssociety.org.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating Experimental Findings: The Critical Role of a Structurally Different DHODH Inhibitor
A guide for researchers on confirming on-target effects by utilizing a structurally distinct inhibitor of Dihydroorotate (B8406146) Dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis.
In drug discovery and development, confirming that the observed biological effects of a lead compound are due to its interaction with the intended target is paramount. A crucial step in this validation process is to reproduce the experimental results with a second, structurally unrelated inhibitor of the same target. This guide provides a framework for using a structurally different Dihydroorotate Dehydrogenase (DHODH) inhibitor to corroborate initial findings, thereby strengthening the evidence for on-target activity and minimizing the risk of misleading results due to off-target effects.
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] This pathway is a key therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections, due to the high demand for nucleotides in rapidly proliferating cells.[1][2]
Comparative Efficacy of Structurally Diverse DHODH Inhibitors
To effectively validate experimental outcomes, it is essential to select a second inhibitor with a distinct chemical scaffold but comparable potency against the target. The following tables summarize the in vitro and cellular potency of several well-characterized, structurally different DHODH inhibitors.
Table 1: In Vitro Human DHODH Enzyme Inhibition
| Inhibitor | Chemical Class | IC50 (nM) | Reference(s) |
| Brequinar | Quinolone carboxylic acid | 5.2 - 20 | [3] |
| Teriflunomide (A771726) | Isoxazole | 411 | [4] |
| ASLAN003 | - | 35 | [3] |
| BAY 2402234 | - | 1.2 | [3] |
| Dhodh-IN-15 | Indoluidin | 210 | [3][4] |
| H-006 | - | 3.8 | [5] |
Note: IC50 values can vary depending on assay conditions.
Table 2: Cellular Anti-proliferative Activity of DHODH Inhibitors
| Inhibitor | Cell Line | Assay | IC50 / EC50 (nM) | Reference(s) |
| Brequinar | MOLM-13 (AML) | Proliferation | 12 | [1] |
| Brequinar | Multiple Leukemia Lines | Proliferation | 0.08 - 8.2 | [3] |
| Teriflunomide (A771726) | - | - | - | - |
| ASLAN003 | THP-1, MOLM-14, KG-1 (AML) | Proliferation | 152 - 582 | [3] |
| BAY 2402234 | MOLM-13, HEL (AML) | Proliferation | 0.96 - 3.16 | [3] |
| Dhodh-IN-16 | MOLM-13 (AML) | Viability | 0.2 | [1] |
Key Experimental Protocols for On-Target Validation
To confirm that the observed cellular phenotype is a direct result of DHODH inhibition, a series of well-defined experiments should be conducted with both the initial and the structurally different inhibitor.
DHODH Enzymatic Activity Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified DHODH.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human DHODH.
Principle: The assay measures the rate of dihydroorotate oxidation to orotate, which is coupled to the reduction of an electron acceptor like 2,6-dichloroindophenol (B1210591) (DCIP) or coenzyme Q10. The rate of the reaction is monitored by the change in absorbance at a specific wavelength.[3][6]
Generalized Protocol:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100), recombinant human DHODH enzyme, and the electron acceptor in a 96-well plate.[3]
-
Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the substrate, L-dihydroorotic acid.
-
Measure the rate of reduction of the electron acceptor over time by monitoring the change in absorbance (e.g., 600-650 nm for DCIP).[3]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression.
Cell Viability/Proliferation Assay
This assay assesses the impact of DHODH inhibition on the growth and viability of cancer cell lines.
Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of the test compounds on cell proliferation.
Principle: These assays rely on metabolic indicators to quantify the number of viable cells. Common methods include MTT, XTT, or CellTiter-Glo assays.[1]
Generalized Protocol:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control.
-
Incubate the plates for a duration appropriate for the cell line's doubling time (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 value.[1]
Uridine (B1682114) Rescue Assay
This is a critical functional assay to confirm that the observed cellular effects are due to the disruption of the de novo pyrimidine synthesis pathway.
Objective: To demonstrate that the anti-proliferative effects of the DHODH inhibitors can be reversed by supplementing the culture medium with uridine.
Principle: Uridine can be utilized by the pyrimidine salvage pathway, thus bypassing the DHODH-dependent de novo pathway and replenishing the pyrimidine pool. A successful rescue provides strong evidence for the inhibitor's specific mechanism of action.[7][8]
Generalized Protocol:
-
Seed cells in a multi-well plate.
-
Prepare treatment groups: vehicle control, inhibitor alone, uridine alone, and inhibitor in combination with uridine (a common starting concentration for uridine is 100 µM).[9]
-
Treat the cells with the DHODH inhibitors at a concentration known to inhibit proliferation (e.g., 5-10 times the IC50).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assess cell viability using a standard method as described above.
-
Compare the viability of cells treated with the inhibitor alone to those co-treated with uridine. A restoration of cell viability in the co-treated group indicates a successful rescue.[9]
Visualizing the Pathway and Experimental Logic
To further clarify the underlying mechanisms and experimental design, the following diagrams illustrate the DHODH signaling pathway and a typical workflow for validating results with a second inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Assessing the Cross-Resistance Profile of hDHODH-IN-1 in Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, hDHODH-IN-1, and other well-characterized DHODH inhibitors. As the development of resistance is a significant challenge in cancer therapy, understanding the cross-resistance profile of new therapeutic agents is paramount. This document summarizes the available data on the potency of these inhibitors, outlines the primary mechanisms of resistance to DHODH inhibition, and provides detailed experimental protocols to facilitate the assessment of cross-resistance in a laboratory setting.
Comparative Potency of DHODH Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other prominent DHODH inhibitors in various cancer cell lines. It is important to note that direct experimental data on the cross-resistance of this compound in cell lines resistant to other DHODH inhibitors is currently limited in the available literature.[1] The data presented here serves as a baseline for comparing the intrinsic potency of these compounds in sensitive, parental cell lines.
| Inhibitor | Cell Line | IC50 (nM) |
| This compound | Jurkat (T-cell leukemia) | 20 |
| HL-60 (Leukemia) | 4.4[1] | |
| Brequinar | Human DHODH (enzymatic assay) | 5.2[2] |
| Teriflunomide (active metabolite of Leflunomide) | Human DHODH (enzymatic assay) | ~600[3] |
| BAY 2402234 | Human DHODH (enzymatic assay) | 1.2 |
Mechanisms of Resistance to DHODH Inhibitors
Resistance to DHODH inhibitors can emerge through several mechanisms, which can be broadly categorized as on-target or off-target modifications.[1] Understanding these mechanisms is crucial for predicting and interpreting cross-resistance profiles.
-
On-Target Mechanisms:
-
Gene Mutations: Point mutations in the DHODH gene can alter the drug-binding site, thereby reducing the inhibitor's affinity and efficacy. A notable example is the A58T missense mutation in DHODH identified in a BAY 2402234-resistant OCI-LY19 cell line, which resulted in a remarkable 200,000-fold increase in resistance.[1][4] It is plausible that such mutations could confer cross-resistance to other DHODH inhibitors that share a similar binding mode.[1]
-
Gene Amplification: Increased copy number of the DHODH gene leads to overexpression of the target enzyme, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[1]
-
-
Off-Target Mechanisms:
-
Upregulation of the Pyrimidine (B1678525) Salvage Pathway: Cells can compensate for the inhibition of the de novo pyrimidine synthesis pathway by upregulating the pyrimidine salvage pathway.[1][5] This pathway utilizes extracellular pyrimidines, bypassing the DHODH-dependent step.
-
Upregulation of Upstream Enzymes: Increased activity of enzymes upstream of DHODH in the de novo pathway, such as carbamoyl-phosphate synthetase 2/aspartate transcarbamoylase/dihydroorotase (CAD), has also been identified as a potential resistance mechanism.[6]
-
Cross-Resistance Profile of this compound: Current Data and Future Directions
As of this guide's publication, there is a lack of direct experimental evidence evaluating the efficacy of this compound on cell lines with acquired resistance to other DHODH inhibitors such as Brequinar, Leflunomide (B1674699)/Teriflunomide, or BAY 2402234.
The development and characterization of resistant cell lines are critical to understanding the potential clinical utility of this compound. Future research should focus on generating cell lines resistant to various DHODH inhibitors and subsequently assessing the sensitivity of these lines to this compound. This will elucidate whether this compound can overcome known resistance mechanisms and inform its potential use in sequential or combination therapies.
The following table illustrates the dramatic shift in sensitivity observed in a BAY 2402234-resistant cell line, highlighting the profound impact of acquired resistance. While not directly tested against this compound, this data underscores the importance of conducting such cross-resistance studies.
| Cell Line | Inhibitor | IC50 (nM) | Fold Resistance |
| OCI-LY19 (Parental) | BAY 2402234 | ~0.005 | - |
| OCI-LY19 (Resistant) | BAY 2402234 | ~1000 | ~200,000 |
Experimental Protocols
To facilitate the investigation of this compound's cross-resistance profile, detailed protocols for the generation of resistant cell lines and the assessment of drug sensitivity are provided below.
Generation of DHODH Inhibitor-Resistant Cell Lines
This protocol describes a common method for developing cell lines with acquired resistance to a DHODH inhibitor through continuous exposure and stepwise dose escalation.[1]
-
Initial IC50 Determination: Determine the baseline sensitivity (IC50) of the parental cancer cell line to the selected DHODH inhibitor (e.g., Brequinar, Leflunomide, or BAY 2402234) using a standard cell viability assay.
-
Initiation of Resistance Induction: Culture the parental cells in the presence of the DHODH inhibitor at a concentration equal to or slightly above its IC50.
-
Stepwise Dose Escalation:
-
Initially, a significant portion of the cell population may undergo apoptosis.
-
Once the surviving cells resume proliferation and reach approximately 80% confluency, subculture them and increase the inhibitor concentration by 1.5- to 2-fold.
-
Repeat this process of incremental dose increases over several weeks to months. The cells that continue to proliferate at higher drug concentrations are selected for their resistance.
-
-
Isolation and Expansion of Resistant Clones: Once the cell population can proliferate in a significantly higher concentration of the inhibitor (e.g., >10-fold the initial IC50), isolate single clones using techniques such as limiting dilution or single-cell sorting.
-
Expansion and Characterization: Expand the isolated clones to establish stable resistant cell lines.
-
Confirmation of Resistance: Perform a cell viability assay to compare the IC50 of the newly generated resistant cell line to the parental cell line. A significant increase in the IC50 value confirms the development of resistance.
-
Maintenance of Resistant Phenotype: Continuously culture the resistant cell lines in the presence of a selective concentration of the inhibitor (e.g., the IC10-IC20 of the resistant line) to maintain the resistant phenotype.
In Vitro Cross-Resistance Assay
This protocol is used to determine if a cell line resistant to one DHODH inhibitor exhibits resistance to other DHODH inhibitors, such as this compound.
-
Cell Seeding: Seed both the parental and the generated resistant cell lines into 96-well plates at an optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of the panel of DHODH inhibitors (this compound, Brequinar, Leflunomide, BAY 2402234). Treat the cells with the serially diluted inhibitors for a standard incubation period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Viability Assessment: Following the incubation period, assess cell viability using a standard method such as the MTT or CCK-8 assay.
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
For CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate dose-response curves.
-
Calculate the IC50 value for each inhibitor in both the parental and resistant cell lines using non-linear regression analysis.
-
The degree of cross-resistance is determined by comparing the fold-change in IC50 values between the parental and resistant cell lines for each inhibitor.
-
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The de novo pyrimidine synthesis pathway and mechanisms of DHODH inhibition and resistance.
Caption: Experimental workflow for generating DHODH inhibitor-resistant cell lines.
Caption: Experimental workflow for assessing the cross-resistance profile.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of DHODH Inhibitor Potency: IC50 Values and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the inhibitory potency of prominent Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, supported by experimental data and detailed protocols.
Dihydroorotate Dehydrogenase (DHODH) has emerged as a critical therapeutic target in oncology, autoimmune diseases, and virology. This mitochondrial enzyme catalyzes the rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[1][2] Consequently, the development of potent and selective DHODH inhibitors is an area of intense research. This guide provides a direct comparison of the half-maximal inhibitory concentration (IC50) values for several key DHODH inhibitors, offering a clear overview of their relative potencies.
Comparative Analysis of IC50 Values
The inhibitory potency of a compound against its target is a crucial determinant of its potential therapeutic efficacy. The IC50 value, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard metric for this assessment. Lower IC50 values are indicative of higher potency. The following table summarizes the IC50 values of various well-characterized inhibitors against human DHODH. It is important to note that while these values provide a basis for comparison, variations can arise from different experimental conditions.
| Inhibitor | IC50 (nM) against human DHODH | References |
| BAY 2402234 (Orludodstat) | 1.2 | [1][3][4][5] |
| Brequinar (DUP-785) | 5.2, ~20 | [1][6][7] |
| PTC299 (Emvododstat) | EC50 range of 2.0-31.6 nM for SARS-CoV-2 replication inhibition | [8] |
| ASLAN003 (Farudodstat) | 35 | [1][9][10][11][12] |
| Teriflunomide (A77 1726) | 24.5, 307, 411 | [1][13][14] |
| Leflunomide | Weak inhibitor (IC50 = 98 µM) | [15] |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the central role of DHODH in the de novo pyrimidine synthesis pathway and a typical workflow for determining the IC50 values of DHODH inhibitors.
Caption: DHODH links pyrimidine synthesis to the mitochondrial electron transport chain.
Caption: A typical workflow for determining DHODH inhibitor IC50 values.
Experimental Protocols
The IC50 values presented in this guide are primarily determined using a spectrophotometric enzyme inhibition assay. This method quantifies the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of DHODH by 50%.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - DHODH substrate
-
Coenzyme Q10 (or a soluble analog like decylubiquinone) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)[1]
-
Test inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at approximately 600-650 nm[1]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor to create a range of concentrations.
-
Prepare working solutions of recombinant human DHODH, DHO, Coenzyme Q10, and DCIP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the serially diluted inhibitor, and the recombinant human DHODH enzyme to the appropriate wells.
-
Include a vehicle control (DMSO without inhibitor) and a no-enzyme control.
-
Pre-incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding a mixture of the DHO substrate and the DCIP indicator to all wells.
-
Immediately place the microplate in a plate reader and measure the decrease in absorbance at ~600-650 nm in kinetic mode. The rate of absorbance decrease is proportional to the DHODH enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the vehicle control, which represents 100% enzyme activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[1]
-
This standardized protocol ensures the generation of reproducible and comparable IC50 data, which is fundamental for the preclinical evaluation and selection of promising DHODH inhibitor candidates for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The DHODH inhibitor PTC299 arrests SARS-CoV-2 replication and suppresses induction of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. adooq.com [adooq.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of hDHODH-IN-1: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of hDHODH-IN-1, a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The following protocols are intended for researchers, scientists, and drug development professionals.
Hazard and Safety Information
According to available Safety Data Sheets (SDS), this compound is classified as acutely toxic if swallowed.[1] It is imperative to treat this compound and its containers as hazardous chemical waste and dispose of them in accordance with local, state, and federal regulations.[1]
Quantitative Hazard Data
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302 | Warning | Harmful if swallowed[1] |
Disposal Protocols
The following step-by-step procedures outline the correct disposal methods for this compound in both solid form and when dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO).
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is mandatory to wear appropriate PPE, including:
-
Lab coat
-
Safety goggles with side-shields
-
Chemical-resistant gloves
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An accessible safety shower and eye wash station are essential.[2]
Experimental Protocol: Disposal of Solid this compound
-
Waste Collection : Carefully transfer any unwanted solid this compound into a designated, clearly labeled hazardous waste container. The container must be chemically compatible, in good condition, and have a secure lid.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The approximate quantity of the waste should also be included.
-
Storage : Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from any incompatible materials.
-
Disposal Request : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifests and collection.
Experimental Protocol: Disposal of this compound in Solution (e.g., in DMSO)
-
Waste Collection : Collect the this compound solution in a designated hazardous waste container suitable for liquid organic waste. To prevent potentially hazardous chemical reactions, do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling : Label the container with "Hazardous Waste" and list all components, for example, "this compound" and "Dimethyl Sulfoxide (DMSO)". Indicate the approximate concentration and total volume of the solution.
-
Storage : Store the sealed liquid hazardous waste container in a designated satellite accumulation area. It is best practice to use secondary containment to prevent spills.
-
Disposal Request : Arrange for the collection and disposal of the hazardous liquid waste by contacting your institution's EHS office. Adhere to their specific procedures for waste management.
Spill Management
In the event of a spill, take the following immediate actions to minimize exposure and contamination:
-
Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate personnel to a safe location.[2]
-
Containment : Prevent the spill from spreading further. Keep the material away from drains and water courses.[2]
-
Absorption : For liquid spills (e.g., solutions in DMSO), use a non-reactive absorbent material like diatomite or universal binders to absorb the spill. For solid spills, the material can be gently swept up or collected with a wet cloth.[2]
-
Decontamination : Clean the affected surfaces and any contaminated equipment with a suitable solvent, such as alcohol.[2]
-
Collection and Disposal : Collect all contaminated materials (absorbents, PPE, etc.) in a suitable, labeled container for disposal as hazardous waste.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling hDHODH-IN-1
FOR IMMEDIATE OPERATIONAL USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of hDHODH-IN-1, a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Classification
GHS Classification (based on similar compounds):
| Hazard Class | Category | Hazard Statement | Signal Word | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] | Warning |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE varies depending on the laboratory activity.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher Respirator | • Perform in a certified chemical fume hood or a ventilated balance enclosure.• Use anti-static weighing paper and tools to minimize dust generation.• Change gloves immediately if contaminated. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields | • Handle all solutions within a chemical fume hood.• Avoid splashing and aerosol generation.• Ensure caps (B75204) on vials and tubes are securely fastened. |
| Cell Culture and In Vitro Assays | • Nitrile Gloves• Lab Coat• Safety Glasses | • Conduct all procedures in a certified biological safety cabinet (BSC).• Dispose of all contaminated media and consumables as chemical waste. |
| Spill Cleanup | • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• Face Shield• N95 or higher Respirator | • Evacuate and secure the area.• Use an appropriate spill kit for chemical spills.• Absorb liquids with inert material; carefully sweep up solids to avoid dust. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
| Parameter | Guideline |
| Storage (Solid) | Store powder at -20°C for up to 3 years. |
| Storage (Solutions) | Store in DMSO at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles. |
| Handling | • Use in a well-ventilated area, preferably a chemical fume hood.• Avoid inhalation of dust or aerosols.• Prevent contact with skin and eyes.• An accessible safety shower and eye wash station must be available. |
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Management Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel to a safe area.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Absorption:
-
Liquid Spills (e.g., solutions in DMSO): Absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
Solid Spills: Gently sweep up the material, avoiding dust generation. The material can also be collected with a wet cloth.
-
-
Decontamination: Scrub surfaces and contaminated equipment with a suitable solvent like alcohol.
-
Collection and Disposal: Collect all contaminated materials in a suitable, labeled container for disposal as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Disposal Workflow:
Step-by-Step Disposal Procedures:
-
Solid Waste:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Waste Collection: Carefully collect any unwanted solid this compound into a designated, clearly labeled hazardous waste container. The container must be compatible with the chemical, in good condition, and have a secure lid.
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
-
Liquid Waste (in DMSO):
-
PPE: Wear appropriate PPE as described for solid waste.
-
Waste Collection: Collect the this compound/DMSO solution in a designated hazardous waste container suitable for liquid organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Labeling: Label the container with "Hazardous Waste" and list all components: "this compound" and "Dimethyl Sulfoxide (DMSO)". Indicate the approximate concentration and volume.
-
Storage: Store the sealed liquid hazardous waste container in a designated satellite accumulation area, using secondary containment to prevent spills.
-
Disposal Request: Contact your institution's EHS office for pickup and disposal.
-
Mechanism of Action: DHODH Signaling Pathway
This compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. This pathway is crucial for the production of nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, which are critical for its therapeutic effects.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
